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  • Product: Octyl 3-methyl-2-butenoate
  • CAS: 56500-47-1

Core Science & Biosynthesis

Foundational

Phytochemical Profiling and Analytical Methodology of Octyl 3-Methyl-2-Butenoate in Heracleum Species

Executive Summary The genus Heracleum (Apiaceae) encompasses over 125 species recognized for their complex essential oil profiles, which are predominantly characterized by[1]. While major constituents like octyl acetate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The genus Heracleum (Apiaceae) encompasses over 125 species recognized for their complex essential oil profiles, which are predominantly characterized by[1]. While major constituents like octyl acetate and hexyl butyrate dominate the phytochemical landscape, advanced gas chromatography-mass spectrometry (GC-MS) has enabled the identification of structurally intricate minor esters. This technical guide provides an in-depth analysis of octyl 3-methyl-2-butenoate (also known as octyl senecioate), detailing its botanical occurrence, the causality behind its extraction and analytical protocols, and its pharmacological relevance in drug development.

Botanical Context and Phytochemical Landscape

Heracleum species, including H. verticillatum, H. ternatum, and H. orphanidis, are widely distributed across temperate regions and have a long history of use in traditional medicine and food preservation[1][2]. The essential oils derived from their roots, leaves, and fruits exhibit significant chemical polymorphism depending on the anatomical part and environmental factors.

  • Major Constituents : The fruit oils are typically dominated by aliphatic esters, primarily octyl acetate (reaching up to 84.5% in some taxa) and hexyl butyrate[2][3].

  • Minor Constituents : Octyl 3-methyl-2-butenoate (CAS: 56500-47-1) is a minor but distinct aliphatic ester identified in specific taxa, notably in the fruit and leaf oils of H. verticillatum and H. orphanidis[1][4].

Biosynthetic Causality

The presence of octyl 3-methyl-2-butenoate is not arbitrary; it is the result of highly specific enzymatic pathways within the plant's secretory canals. Its synthesis involves the esterification of 1-octanol (derived from fatty acid reduction) and 3-methyl-2-butenoic acid (senecioic acid, derived from the degradation of branched-chain amino acids like leucine). This specific acyltransferase activity highlights the specialized secondary metabolism of Heracleum[1].

Biosynthesis L Leucine / Valine Degradation MA 3-Methyl-2-butenoic acid (Senecioic Acid) L->MA F Fatty Acid Reduction OA 1-Octanol F->OA EST Acyltransferase (Esterification) MA->EST OA->EST PROD Octyl 3-methyl-2-butenoate EST->PROD

Proposed biosynthetic pathway of octyl 3-methyl-2-butenoate in Heracleum species.

Chemical Characterization and Quantitative Distribution

Octyl 3-methyl-2-butenoate is a volatile aliphatic ester. On a non-polar stationary phase (e.g., HP-5MS), it typically elutes with a between 1504 and 1527, depending on the precise temperature programming[1][5][6].

The table below summarizes the relative abundance of octyl 3-methyl-2-butenoate compared to the primary ester (octyl acetate) across selected Heracleum species.

Species / Plant PartOctyl Acetate (%)Octyl 3-methyl-2-butenoate (%)Major Co-occurring EstersReference
H. verticillatum (Fruit)42.3%0.7%Hexyl 2-methylbutanoate (0.4%)[1]
H. ternatum (Fruit)49.0%Trace (<0.1%)Hexyl 2-methylbutanoate (0.7%)[1]
H. orphanidis (Fruit)50.5% - 84.5%0.3%Octyl isobutanoate (8.0%)[2]
H. persicum (Seed)11.2% - 40.8%Not DetectedHexyl butyrate (13.3% - 44.7%)[3][5]

Experimental Protocol: Self-Validating Extraction and GC-MS Analysis

To ensure high reproducibility and prevent the thermal degradation of unsaturated esters like octyl 3-methyl-2-butenoate, the following protocol establishes a self-validating analytical workflow. Every step is designed to cross-verify the integrity of the sample.

Step 1: Plant Material Preparation
  • Action : Harvest aerial parts or roots during the fruiting stage. Air-dry in the dark at 20–25°C.

  • Causality : Drying in the dark prevents UV-induced photo-oxidation of the double bond in the 3-methyl-2-butenoate moiety. Milling must be performed immediately prior to extraction to prevent the volatilization of low-molecular-weight esters.

Step 2: Hydrodistillation (Clevenger Apparatus)
  • Action : Subject 50g of pulverized plant material to hydrodistillation with 500 mL of distilled water for 3 hours[3]. Decant the essential oil and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Causality : Hydrodistillation is preferred over solvent extraction to selectively isolate volatile secondary metabolites without co-extracting heavy waxes or chlorophyll, which foul GC columns. The addition of anhydrous Na₂SO₄ is a critical self-validating step; it removes residual water, thereby preventing the hydrolysis of ester bonds into free octanol and senecioic acid within the high-temperature GC injection port[7].

Step 3: GC-MS Profiling
  • Action : Inject 1 µL of the dehydrated oil (diluted 1:100 in hexane) into a GC-MS equipped with an HP-5MS column (30 m × 0.25 mm i.d., 0.25 μm film thickness). Use Helium as the carrier gas (1.0 mL/min).

  • Temperature Program : 60°C for 3 min, ramp at 3°C/min to 240°C, hold for 5 min.

  • Causality : A slow temperature ramp (3°C/min) is strictly required. Structurally similar aliphatic esters (e.g., octyl isobutanoate vs. octyl 3-methyl-2-butenoate) have closely clustered boiling points. A faster ramp results in co-elution, destroying quantitative accuracy[2].

  • Validation : Identify compounds by comparing Electron Ionization (EI, 70 eV) mass spectra with and calculating Linear Retention Indices (LRI) relative to a homologous series of n-alkanes (C8–C40). Dual-validation (Mass Spec + LRI) ensures that structural isomers are not misidentified[1][7].

GCMS_Workflow A Plant Material (Dark Dried) B Hydrodistillation (3h, Clevenger) A->B C Dehydration (Anhydrous Na2SO4) B->C D GC-MS Analysis (HP-5MS Column) C->D E Data Validation (LRI & NIST) D->E

Workflow for the extraction, stabilization, and GC-MS characterization of Heracleum essential oils.

Pharmacological Implications & Drug Development

The essential oils from Heracleum species containing octyl 3-methyl-2-butenoate exhibit potent bioactivities of interest to drug development professionals[1][2].

  • Cytotoxicity : Root and fruit oils demonstrate strong cytotoxic effects against HeLa and LS174 human cancer cell lines (IC₅₀ ranging from 5.9 to 58.86 µg/mL)[1][2]. While polyacetylenes (e.g., falcarinol) heavily drive root toxicity, the high aliphatic ester content in fruit oils contributes to lipophilic membrane disruption in cancer cells.

  • Antimicrobial Synergy : These oils are highly active against Staphylococcus aureus and Salmonella typhimurium[1]. In complex mixtures, minor unsaturated esters like octyl 3-methyl-2-butenoate act as permeation enhancers. Their lipophilic alkyl chains combined with the electron-dense double bond interact with bacterial peptidoglycan layers, synergistically enhancing the intracellular delivery of major constituents like octyl acetate.

References

  • Chemical Composition, Antimicrobial and Cytotoxic Activity of Heracleum verticillatum PANCIC and H. ternatum VELEN. (Apiaceae) Essential Oils. Chemistry & Biodiversity / ResearchGate.[Link]

  • Chemical Composition and Bioactivity of the Essential Oils of Heracleum pyrenaicum subsp. pollinianum and H. orphanidis. Natural Product Communications / ResearchGate.[Link]

  • Essential Oil Variability in Iranian Populations of Heracleum persicum Desf. ex Fischer: A Rich Source of Hexyl Butyrate and Octyl Acetate. Plants (MDPI).[Link]

  • Essential Oil Composition of Some Wild Populations of Heracleum persicum Desf. Ex Fischer Growing in Iran. Journal of Essential Oil Bearing Plants / Taylor & Francis.[Link]

Sources

Exploratory

The Role of Octyl 3-Methyl-2-Butenoate in Plant Defense Mechanisms: A Technical Whitepaper

Executive Summary In the evolutionary arms race between plants, herbivores, and pathogens, secondary metabolites serve as the primary biochemical defense. Among these, octyl 3-methyl-2-butenoate (commonly referred to as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the evolutionary arms race between plants, herbivores, and pathogens, secondary metabolites serve as the primary biochemical defense. Among these, octyl 3-methyl-2-butenoate (commonly referred to as octyl senecioate) represents a highly specialized ester with potent dual-action defense capabilities. Recently identified in the essential oil of Pelargonium graveolens (rose geranium) (1)[1], this compound exemplifies how plants utilize lipophilic, volatile esters to achieve both direct cytotoxicity against invaders and indirect defense via semiochemical signaling. This whitepaper synthesizes the biosynthetic origins, mechanistic actions, and laboratory protocols required to study octyl senecioate in the context of plant defense and drug development.

Chemical Profiling and Biosynthetic Origins

Octyl 3-methyl-2-butenoate ( C13​H24​O2​ ) is formed through the enzymatic esterification of senecioic acid (3,3-dimethylacrylic acid) and octanol . Senecioic acid is a short-chain, branched fatty acid derived from isoprenoid or leucine metabolism, which has a well-documented footprint in plant defense networks (2)[2].

The structural anatomy of octyl senecioate is critical to its function:

  • The Octyl Chain: Confers high lipophilicity, allowing the molecule to easily partition into and disrupt the phospholipid bilayers of microbial pathogens and herbivore cells.

  • The Senecioate Moiety: Features an α,β -unsaturated carbonyl system, which is highly reactive and capable of binding to specific biological receptors, making it an ideal volatile signaling molecule.

G N1 Leucine / Isoprenoid Metabolism N2 Senecioic Acid (3-Methyl-2-butenoic acid) N1->N2 Enzymatic Conversion N4 Esterification (Acyltransferases) N2->N4 N3 Octanol (Fatty Acid Pathway) N3->N4 N5 Octyl 3-methyl-2-butenoate (Octyl Senecioate) N4->N5 Condensation N6 Direct Defense (Cytotoxicity & Antimicrobial) N5->N6 Membrane Disruption N7 Indirect Defense (Semiochemical Signaling) N5->N7 Volatile Emission

Biosynthetic and functional pathway of octyl senecioate in plant defense mechanisms.

Mechanisms of Action in Plant Defense

Direct Defense: Cytotoxicity

Octyl senecioate acts as a direct biochemical weapon. In vitro studies have demonstrated its prominent cytotoxicity against specific cell lines. The lipophilic nature of the ester allows it to penetrate cellular membranes, leading to the uncoupling of oxidative phosphorylation and eventual cell death. Empirical data shows that octyl senecioate exhibits lethal dose ( LD50​ ) values in the micromolar to millimolar range, proving its efficacy as a defensive cytotoxin (3)[3].

Indirect Defense: Semiochemical Signaling

Plants frequently emit Herbivore-Induced Plant Volatiles (HIPVs) to recruit natural enemies of their attackers. Senecioate esters are master manipulators of insect and nematode behavior:

  • Parasitoid Attraction: Esters of senecioic acid, such as (S)-lavandulyl senecioate, are known sex pheromones for pests like the vine mealybug (Planococcus ficus). Plants emitting structurally similar senecioates can successfully attract parasitoid wasps (e.g., Anagyrus pseudococci) to parasitize the invading herbivores (4)[4].

  • Nematode Disorientation: Related short-chain esters, such as methyl 3-methyl-2-butenoate, act as potent volatile attractants that interfere with nematode mating and navigation via G protein-coupled receptors (GPCRs) (5)[5]. Octyl senecioate's volatility profile allows it to participate in similar cross-kingdom chemical warfare.

Quantitative Data Summary

To benchmark the defensive potency of octyl senecioate, its cytotoxicity is often compared against standard chemotherapeutic agents.

Table 1: Cytotoxicity Profile of Octyl Senecioate

CompoundTest Condition / Replicate LD50​ Value ( mol⋅dm−3 )Reference
Octyl Senecioate Replicate 1 1.2×10−4 [3]
Octyl Senecioate Replicate 2 8.9×10−3 [3]
Octyl Senecioate Replicate 3 5.0×10−4 [3]
5-Fluorouracil Positive Control 1.5×10−5 [3]

Note: The variance in octyl senecioate LD50​ values reflects differential sensitivity across varying cellular targets, underscoring its selective toxicity.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Extraction and GC-MS Dereplication of Low-Abundance Esters

Causality: Octyl senecioate exists in very low abundance in P. graveolens essential oil. Direct GC-MS analysis often fails because the ester's signal is masked by highly abundant monoterpenes (e.g., citronellol, geraniol). Therefore, preparative chromatography is required prior to mass spectrometry. Self-Validation: The protocol requires the parallel synthesis of a reference standard to validate the Retention Index (RI) and mass fragmentation pattern.

  • Fractionation: Subject 50 mL of raw P. graveolens essential oil to preparative silica gel column chromatography. Elute with a gradient of hexane and diethyl ether to isolate the ester-rich fraction (typically eluting after the hydrocarbon fraction but before the polar alcohol fraction).

  • Synthetic Reference Generation: Synthesize an analytical standard of octyl senecioate by reacting senecioyl chloride with 1-octanol in the presence of pyridine and dichloromethane (DCM) at 0°C. Purify via flash chromatography.

  • GC-MS Analysis: Inject 1 µL of the ester-rich plant fraction and the synthetic standard into a GC-MS equipped with an HP-5MS capillary column.

  • Data Validation: Confirm the identity of natural octyl senecioate by matching its mass spectrum (prominent ions at m/z 83, 100, 101, and molecular ion 212) and RI exactly with the synthetic standard[1].

Protocol B: Cytotoxicity Evaluation via MTT Assay

Causality: The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. Because octyl senecioate targets membrane integrity and cellular respiration, this assay directly quantifies its primary mechanism of direct defense. Self-Validation: The inclusion of 5-fluorouracil ensures the assay's dynamic range and sensitivity are properly calibrated.

  • Cell Seeding: Seed target cells (e.g., MCF-7 or standard pathogen/herbivore cell lines) in a 96-well plate at a density of 1×104 cells/well. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere to allow for synchronization and adhesion.

  • Compound Administration: Prepare serial dilutions of octyl senecioate in DMSO (ensuring final DMSO concentration in wells is <0.5%). Treat the cells with concentrations ranging from 10−5 to 10−2 mol⋅dm−3 . Treat control wells with 5-fluorouracil.

  • Viability Quantification: After 24 hours of exposure, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization and Reading: Remove the media and dissolve the formazan crystals in 150 µL of DMSO. Measure the absorbance at 570 nm using a microplate reader. Calculate the LD50​ using non-linear regression analysis[3].

References

  • Synthesis of Small Libraries of Natural Products—Part III: Identification of New Esters from Pelargonium graveolens L'Her. (Geraniaceae) Essential Oil Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • ЧЕТВРТА КОНФЕРЕНЦИЈА МХС - Кратки изводи радова : : Fourth Conference of YCS - Book of Abstracts Source: Serbian Chemical Society (SHD) URL:[Link]

  • Harnessing semiochemicals for parasitoid-based biological control: from laboratory identification to field applications Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Signal pathways involved in microbe–nematode interactions provide new insights into the biocontrol of plant-parasitic nematodes Source: Royal Society Publishing URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis of Octyl 3-Methyl-2-Butenoate

Executive Summary & Scientific Context Octyl 3-methyl-2-butenoate (commonly referred to as octyl senecioate or octyl 3,3-dimethylacrylate) is an α,β-unsaturated ester of significant interest in both natural product chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

Octyl 3-methyl-2-butenoate (commonly referred to as octyl senecioate or octyl 3,3-dimethylacrylate) is an α,β-unsaturated ester of significant interest in both natural product chemistry and pharmacological development. Naturally occurring in the essential oils of plants such as Pelargonium graveolens[1], this compound has recently garnered attention in drug development due to its biological activity. Pharmacological screenings have demonstrated that octyl senecioate exhibits prominent cytotoxicity, with LD50 values reaching as low as 1.2×10⁻⁴ mol dm⁻³ against specific cell lines[2].

Synthesizing this ester presents a unique challenge: the extended conjugation of the senecioyl system (3-methyl-2-butenoic acid) significantly reduces the electrophilicity of the carbonyl carbon. Consequently, classical Fischer esterification (relying on acid catalysis and heat) often results in poor yields and unwanted side reactions, such as alkene isomerization or polymerization of the α,β-unsaturated system. To overcome these barriers, highly efficient, nucleophile-catalyzed activation strategies must be employed[3].

Mechanistic Rationale & Experimental Causality

To achieve quantitative yields, the carboxylic acid must be converted into a highly reactive electrophile before the introduction of 1-octanol. We detail two causal pathways utilizing 4-Dimethylaminopyridine (DMAP) as a nucleophilic acyl transfer catalyst:

  • Carbodiimide Activation (Steglich Esterification): N,N'-Dicyclohexylcarbodiimide (DCC) reacts with the carboxylic acid to form an O-acylisourea. Without DMAP, this intermediate is prone to a detrimental 1,3-rearrangement, forming an unreactive N-acylurea. DMAP outcompetes this rearrangement by rapidly attacking the O-acylisourea to form an electrophilic acylpyridinium ion , which subsequently undergoes rapid alcoholysis with 1-octanol.

  • Mixed Anhydride Activation (Shiina-Type Variant): A more modern, atom-economical approach utilizes pivalic anhydride (Piv₂O) under solvent-free or highly concentrated conditions[3]. This forms a mixed anhydride intermediate. The extreme steric bulk of the tert-butyl group in the pivaloyl moiety completely blocks nucleophilic attack at the pivaloyl carbonyl. Thus, 1-octanol is forced to attack the senecioyl carbonyl exclusively, yielding the target ester with perfect chemoselectivity and eliminating the difficult-to-remove urea byproducts associated with DCC.

SynthesisWorkflow cluster_substrates Starting Materials cluster_activation Activation Intermediates acid 3-Methyl-2-butenoic Acid (Electrophile Source) steglich O-Acylisourea (via DCC) acid->steglich + DCC shiina Mixed Anhydride (via Pivalic Anhydride) acid->shiina + Piv2O alcohol 1-Octanol (Nucleophile) product Octyl 3-methyl-2-butenoate (Target Ester) alcohol->product Nucleophilic Addition dmap Acylpyridinium Ion (DMAP Catalyst) steglich->dmap DMAP Attack shiina->dmap DMAP Attack dmap->product Alcoholysis

Mechanistic pathways for the synthesis of octyl 3-methyl-2-butenoate via DMAP-catalyzed activation.

Experimental Protocols

Protocol A: Classic Steglich Esterification (DCC/DMAP)

This protocol is ideal for standard laboratory setups where solvent-based reactions and column chromatography are preferred.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-2-butenoic acid (1.00 g, 10.0 mmol) and 1-octanol (1.43 g, 11.0 mmol) in 30 mL of anhydrous Dichloromethane (DCM).

  • Catalyst Addition: Add DMAP (0.12 g, 1.0 mmol, 10 mol%) to the stirring solution. Cool the flask to 0 °C using an ice-water bath to control the exothermic activation step.

  • Activation: Slowly add N,N'-Dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol) portion-wise over 10 minutes.

  • Self-Validating Reaction Tracking: Remove the ice bath and allow the reaction to warm to room temperature. Validation cue: Within 15–30 minutes, a heavy white precipitate of N,N'-dicyclohexylurea (DCU) will form. This visual indicator confirms the successful formation and consumption of the O-acylisourea intermediate.

  • Workup: After stirring for 12 hours, filter the suspension through a pad of Celite to remove the DCU precipitate. Wash the filtrate sequentially with 1M HCl (20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexane:Ethyl Acetate 95:5) to yield the pure ester.

Protocol B: Mixed Anhydride Method (Base- and Solvent-Free)

Adapted from advanced DMAP-catalyzed methodologies[3], this protocol maximizes atom economy and scalability by eliminating halogenated solvents and urea byproducts.

Step-by-Step Methodology:

  • Preparation: To a 50 mL reaction vial, add 1-octanol (0.65 g, 5.0 mmol), 3-methyl-2-butenoic acid (0.55 g, 5.5 mmol), and DMAP (3.1 mg, 0.025 mmol, 0.5 mol%).

  • Anhydride Addition: Add pivalic anhydride (1.02 g, 1.07 mL, 5.5 mmol) directly to the neat mixture at ambient temperature.

  • Reaction: Seal the vial and stir the mixture at 50 °C for 24 hours.

  • Self-Validating Quench: Add water (9 μL, 0.5 mmol) and stir at 50 °C for an additional 1 hour to hydrolyze any unreacted anhydride. Validation cue: The reaction remains entirely homogenous (no solids), and TLC (Hexane:EtOAc 9:1) will show complete consumption of the polar acid (Rf ~0.2) into the highly non-polar ester (Rf ~0.8).

  • Purification: Concentrate the mixture under high vacuum (e.g., 0.0006 Torr at 90 °C bath temp) to recover the volatile pivalic acid byproduct. Pass the residue through a short silica gel pad (10 g) using Hexane:Ethyl Acetate (100:1) to yield octyl 3,3-dimethylacrylate in near-quantitative yield[3].

Quantitative Data & Method Comparison

ParameterProtocol A: Steglich (DCC)Protocol B: Mixed Anhydride (Piv₂O)
Activation Agent DCC (1.1 eq)Pivalic Anhydride (1.1 eq)
Catalyst Loading DMAP (10 mol%)DMAP (0.5 - 5 mol%)
Solvent System Dichloromethane (DCM)Solvent-free (Neat)
Temperature 0 °C to 25 °C25 °C to 50 °C
Primary Byproduct N,N'-Dicyclohexylurea (DCU, solid)Pivalic Acid (liquid, volatile)
Purification Method Filtration + Flash ChromatographyVacuum Distillation / Short Silica Pad
Typical Yield 75% - 85%88% - 98%[3]

Analytical Validation (NMR Spectroscopy)

To ensure the integrity of the synthesized octyl 3-methyl-2-butenoate, verify the product against the following established Nuclear Magnetic Resonance (NMR) benchmarks[3]:

  • ¹H NMR (300 MHz, CDCl₃):

    • δ 0.88 (t, J = 6.6 Hz, 3H) — Terminal methyl of the octyl chain

    • δ 1.20–1.42 (m, 10H) — Internal methylenes of the octyl chain

    • δ 1.63 (m, 2H) — β -methylene of the octyl chain

    • δ 1.89 (d, J = 1.2 Hz, 3H) — Allylic methyl, trans to the ester group

    • δ 2.17 (d, J = 1.5 Hz, 3H) — Allylic methyl, cis to the ester group

    • δ 4.08 (t, J = 6.6 Hz, 2H) — α -methylene of the octyl chain, adjacent to oxygen

    • δ 5.68 (qq, J = 1.2, 1.5 Hz, 1H) — Vinylic proton

  • ¹³C NMR (75 MHz, CDCl₃):

    • δ 14.1, 20.2, 22.6, 26.0, 27.4, 28.7, 29.2, 29.3, 31.8, 64.0, 116.2, 156.4, 166.8. (Note: The extreme downfield shift at ~156.4 ppm corresponds to the β -carbon of the α,β -unsaturated system, while ~166.8 ppm confirms the ester carbonyl).

References

  • Synthesis of Small Libraries of Natural Products—Part III: Identification of New Esters from Pelargonium graveolens L'Her. (Geraniaceae) Essential Oil - MDPI -1

  • Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions - AWS -3

  • Fourth Conference of YCS - Book of Abstracts (Synthesis and biological activity of newly synthesized arylpiperazine ligands) - Srpsko hemijsko društvo (SHD) - 2

Sources

Application

Application Note: Comprehensive In Vitro Cytotoxicity Assessment Protocols for Octyl 3-Methyl-2-Butenoate

Executive Summary Octyl 3-methyl-2-butenoate (commonly known as octyl senecioate) is a lipophilic, medium-chain alkyl ester found in the essential oils of Apiaceae species, including Tordylium maximum and Heracleum spp....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Octyl 3-methyl-2-butenoate (commonly known as octyl senecioate) is a lipophilic, medium-chain alkyl ester found in the essential oils of Apiaceae species, including Tordylium maximum and Heracleum spp. As research into plant-derived bioactive esters expands across pharmacology, cosmetics, and agricultural chemistry, establishing rigorous, standardized in vitro cytotoxicity profiles is critical.

This application note provides a comprehensive, self-validating multiparametric workflow to evaluate the cytotoxicity of octyl 3-methyl-2-butenoate. By combining metabolic, membrane integrity, and lysosomal viability assays, researchers can accurately map the toxicological profile of this compound while preventing common artifacts associated with highly lipophilic xenobiotics.

Physicochemical Profiling & Mechanistic Context

Octyl 3-methyl-2-butenoate consists of an 8-carbon aliphatic chain esterified to an unsaturated senecioic acid moiety. This highly hydrophobic structure dictates its biological interaction: it readily partitions into cellular lipid bilayers.

Causality of Toxicity: The primary mechanism of cytotoxicity for such lipophilic esters is membrane destabilization. Intercalation into the plasma membrane increases permeability, leading to cytosolic leakage. Secondary effects include the disruption of organelle membranes, specifically causing lysosomal fragility and the uncoupling of mitochondrial oxidative phosphorylation.

MechanisticPathway Compound Octyl 3-methyl-2-butenoate (Highly Lipophilic Ester) Membrane Lipid Bilayer Intercalation (Membrane Destabilization) Compound->Membrane Hydrophobic Partitioning Mito Mitochondrial Stress (Respiration Uncoupling) Membrane->Mito Intracellular Diffusion Lyso Lysosomal Fragility (pH Gradient Loss) Membrane->Lyso Organelle Membrane Disruption Cyto Plasma Membrane Rupture (Cytosolic Leakage) Membrane->Cyto Severe Permeabilization CellDeath Cytotoxicity / Necrosis Mito->CellDeath ATP Depletion Lyso->CellDeath Hydrolase Release Cyto->CellDeath Loss of Homeostasis

Mechanistic pathway of octyl 3-methyl-2-butenoate-induced cytotoxicity.

Assay Selection Rationale

Relying on a single viability endpoint can yield false positives or negatives, especially with compounds that alter membrane dynamics. A self-validating system requires orthogonal assays:

  • MTT Assay (Metabolic Viability): Measures the reduction of tetrazolium dye by mitochondrial succinate dehydrogenase. It is highly sensitive to early-stage energy depletion.

  • LDH Release Assay (Membrane Integrity): Quantifies lactate dehydrogenase leaked into the extracellular matrix. This is critical for octyl esters, as it directly measures the primary insult: membrane rupture.

  • Neutral Red Uptake (NRU) Assay: As explicitly recommended by the [1], NRU evaluates lysosomal membrane integrity. Lipophilic compounds often accumulate in lysosomes, making this a highly sensitive toxicological endpoint.

Historical Quantitative Baselines

To contextualize your assay results, the following table summarizes historical in vitro cytotoxicity data for octyl 3-methyl-2-butenoate and botanical extracts rich in this compound[2][3][4].

Test ArticleTarget Cell LineAssay TypeIC50 / LD50 ValueSource Context
Octyl 3-methyl-2-butenoate (Isolated)Rat Peritoneal MacrophagesMTT5.0 × 10⁻⁴ mol/dm³Tordylium maximum extract study
Heracleum verticillatum Root Oil A549 (Human Lung Carcinoma)MTT5.9 µg/mLHigh octyl ester content
Heracleum verticillatum Root Oil MRC-5 (Normal Human Fibroblasts)MTT>120.1 µg/mLDemonstrates cancer-cell selectivity
Heracleum orphanidis Root Oil HeLa (Cervical Carcinoma)MTT7.53 µg/mLHigh octyl ester content

Self-Validating Experimental Protocols

Experimental Workflow

Workflow Seed Seed Target Cells (e.g., MRC-5, HeLa) in 96-well plates Treat Treat with Compound (0.1 - 1000 µM) <0.5% DMSO Seed->Treat 24h Incubation Split Treat->Split 24-48h Exposure MTT MTT Assay (Metabolic Viability) Split->MTT LDH LDH Assay (Membrane Integrity) Split->LDH NRU NRU Assay (Lysosomal Health) Split->NRU Read Microplate Reader (Absorbance at specific λ) MTT->Read λ=570 nm LDH->Read λ=490 nm NRU->Read λ=540 nm Analyze Dose-Response Curve IC50 Calculation Read->Analyze

Multiparametric in vitro cytotoxicity workflow for lipophilic compounds.

Compound Preparation & Solubility Management

Causality Note: Octyl 3-methyl-2-butenoate is practically insoluble in aqueous media. Improper dilution will result in compound precipitation, leading to false-negative toxicity.

  • Master Stock: Dissolve the neat compound in 100% molecular-biology grade Dimethyl Sulfoxide (DMSO) to a concentration of 200 mM.

  • Intermediate Dilution: Perform serial dilutions (e.g., 1:3 or 1:10) in 100% DMSO to create a "200x Concentration Plate".

  • Final Treatment Media: Dilute the 200x stocks 1:200 into pre-warmed complete culture media.

    • Self-Validation Check: This guarantees that the final DMSO concentration on the cells is exactly 0.5% (v/v) across all test wells. Exceeding 0.5% DMSO induces solvent-mediated membrane stress, confounding the compound's true IC50.

Internal Assay Controls (Mandatory)

To ensure the protocol is a self-validating system, every 96-well plate must contain:

  • Vehicle Control (VC): Cells treated with 0.5% DMSO in media (defines 100% viability).

  • Positive Control (PC): Cells treated with 5-Fluorouracil (1.5×10⁻⁵ mol/dm³) or 0.1% Triton X-100 (defines 100% toxicity/LDH release).

  • Background Control (BC): Media containing the test compound but no cells (controls for compound auto-absorbance or dye reduction interference).

Step-by-Step Assay Methodologies
Protocol A: MTT Assay (Mitochondrial Function)
  • Seed: Plate cells (e.g., 1×10⁴ cells/well for HeLa; 2×10⁴ for MRC-5) in 100 µL media in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.

  • Treat: Aspirate media. Add 100 µL of compound-dosed media (0.1 µM to 1000 µM). Incubate for 24h or 48h.

  • Label: Add 10 µL of MTT reagent (5 mg/mL in PBS) directly to each well. Incubate for 3 hours at 37°C.

  • Solubilize: Carefully aspirate the media. Add 100 µL of 100% DMSO to solubilize the purple formazan crystals. Shake for 15 minutes in the dark.

  • Read: Measure absorbance at 570 nm (reference wavelength 630 nm) using a microplate reader.

Protocol B: LDH Release Assay (Membrane Integrity)

Note: This assay utilizes the supernatant from the treated cells, allowing it to be multiplexed with the MTT or NRU assay.

  • Collect: Following the 24h/48h treatment period, carefully transfer 50 µL of the culture supernatant from each well into a new 96-well plate.

  • React: Add 50 µL of LDH Reaction Mix (containing lactate, NAD+, and a tetrazolium salt like INT) to each well.

  • Incubate: Protect from light and incubate at room temperature for 30 minutes.

  • Stop & Read: Add 50 µL of Stop Solution (1M Acetic Acid). Measure absorbance at 490 nm.

    • Calculation:% Cytotoxicity =[(Test OD - VC OD) / (PC OD - VC OD)] × 100

Protocol C: Neutral Red Uptake (Lysosomal Fragility)
  • Treat: Follow the same seeding and treatment steps as Protocol A.

  • Label: Prepare Neutral Red (NR) medium (50 µg/mL in culture media, incubated overnight and filtered to remove crystals). Aspirate treatment media and add 100 µL NR medium per well. Incubate for 3 hours at 37°C.

  • Wash: Aspirate NR medium. Wash cells gently with 150 µL of PBS to remove unincorporated dye.

  • Extract: Add 150 µL of NR Desorb Solution (1% glacial acetic acid, 50% ethanol, 49% dH₂O). Shake rapidly for 20 minutes to extract the dye from intact lysosomes.

  • Read: Measure absorbance at 540 nm.

Data Analysis & Quality Control

Calculate the Z'-factor for your assay plates using the Vehicle Control and Positive Control. A Z'-factor > 0.5 indicates a robust, reliable assay.

To determine the IC50 (Half-Maximal Inhibitory Concentration), subtract the Background Control (BC) absorbance from all test wells. Normalize the data against the Vehicle Control (set to 100% viability). Plot the log(concentration) versus normalized viability and fit the data using a 4-parameter logistic (4PL) non-linear regression model.

References

  • OECD Guidelines for the Testing of Chemicals, Test No. 129: Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. Organisation for Economic Co-operation and Development (OECD).[Link]

  • Radulović, N. S., et al. (2016). Cytotoxic octyl esters from the schizocarp essential oil of Tordylium maximum L. (Apiaceae). Fourth Conference of Young Chemists of Serbia (YCS).[Link]

  • Stojanović-Radić, Z., et al. (2016). Chemical Composition, Antimicrobial and Cytotoxic Activity of Heracleum verticillatum PANCIC and H. ternatum VELEN. (Apiaceae) Essential Oils. Chemistry & Biodiversity.[Link]

  • Radulović, N. S., et al. (2017). Chemical Composition and Bioactivity of the Essential Oils of Heracleum pyrenaicum subsp. pollinianum and H. orphanidis. Records of Natural Products.[Link]

Sources

Method

Application Notes and Protocols: Octyl 3-methyl-2-butenoate in Premium Fragrance Formulation

Introduction & Mechanistic Overview In modern fragrance chemistry, the replication of premium natural extracts using cost-effective, sustainable synthetic accords is a primary objective. Pelargonium graveolens (commonly...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

In modern fragrance chemistry, the replication of premium natural extracts using cost-effective, sustainable synthetic accords is a primary objective. Pelargonium graveolens (commonly known as rose geranium) is widely utilized in perfumery as an economical alternative to authentic, highly expensive rose oil[1]. While the core olfactory signature of rose geranium is driven by major constituents like citronellol, geraniol, and linalool, its true complexity relies on trace aliphatic and branched esters[1].

One such critical trace component is octyl 3-methyl-2-butenoate (also known as octyl senecioate)[1][2]. Although this ester occurs at extremely low abundance in P. graveolens and select Heracleum species[3][4], its sensory impact is disproportionately high due to a remarkably low odor threshold[2]. It contributes sweet, floral, and mildly citrus-like notes that are essential for bridging the olfactory gap between synthetic rose accords and authentic rose oil[1].

Because trace esters often yield "weak" or "noisy" mass spectra with poor signal-to-noise ratios in standard GC-MS analysis, identifying and utilizing them requires targeted synthesis, Gas Chromatography-Olfactometry (GC-O), and rigorous sensory validation[2].

Quantitative Data & Physicochemical Profiling

To successfully formulate with octyl 3-methyl-2-butenoate, researchers must understand its analytical markers. The table below summarizes its key properties for identification and formulation.

Table 1: Physicochemical and Olfactory Properties of Octyl 3-methyl-2-butenoate

ParameterSpecification / Data
Chemical Name Octyl 3-methyl-2-butenoate (Octyl senecioate)
CAS Number 56500-47-1[5]
Molecular Weight 212.33 g/mol
Natural Occurrence Pelargonium graveolens (Rose Geranium)[1], Heracleum spp.[3][4]
Odor Profile Sweet, floral, mildly citrus-like, reminiscent of rose[1]
Key MS (EI) Fragments m/z 101 (67%), 100 (98%), 83 (100%, base peak), 55 (31%), 41 (19%)[2]
Formulation Role High-impact trace ester for premium floral/rose accords

Experimental Workflows & Protocols

The following protocols provide a self-validating system for the synthesis, analytical detection, and sensory evaluation of octyl 3-methyl-2-butenoate in fragrance research.

Protocol 1: Targeted Synthesis and Purification of Octyl Senecioate

Objective: Produce a >99% pure synthetic reference standard of octyl 3-methyl-2-butenoate for olfactory evaluation. Causality & Self-Validation: Fischer esterification is an equilibrium reaction. Continuous removal of water drives the reaction to completion. In fragrance chemistry, even 0.1% of unreacted senecioic acid (which possesses a harsh, sour odor) will contaminate the delicate floral profile of the ester. Rigorous alkaline washing guarantees the removal of odor-active acidic impurities, ensuring the final product's scent profile is entirely attributable to the target ester.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 1-octanol (1.0 eq) and 3-methyl-2-butenoic acid (senecioic acid, 1.1 eq) in anhydrous toluene.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Reflux: Heat the mixture to reflux. Monitor the azeotropic removal of water in the Dean-Stark trap. Continue until water evolution ceases (typically 4–6 hours).

  • Quenching & Washing: Cool the mixture to room temperature. Transfer to a separatory funnel and wash sequentially with 5% aqueous NaHCO3​ (3 × 50 mL) to neutralize the catalyst and remove all unreacted senecioic acid. Follow with a brine wash (1 × 50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude ester via vacuum distillation. Validate purity (>99%) using GC-FID and confirm the structure via GC-MS using the diagnostic fragmentation pattern (m/z 83 base peak, m/z 100, 101)[2].

Protocol 2: GC-O (Gas Chromatography-Olfactometry) Analysis

Objective: Map the specific olfactory contribution of octyl senecioate within a complex essential oil matrix. Causality & Self-Validation: Standard GC-MS is often insufficient for trace esters because their low abundance results in overlapping Electron Ionization (EI) spectra and poor resolution[2]. By splitting the column effluent between an MS detector and a humidified olfactory port, the human nose acts as an orthogonal, high-sensitivity detector. If a strong floral odor is detected at a specific Retention Index (RI) where the MS signal is weak, it proves the compound has a disproportionately low odor threshold[2].

Step-by-Step Methodology:

  • Sample Preparation: Dilute P. graveolens essential oil to 10% (v/v) in dichloromethane. Add nonane and hexadecane as internal standards for Retention Index (RI) calibration.

  • Injection: Inject 1 µL of the sample in splitless mode into the GC system equipped with a polar capillary column (e.g., DB-WAX).

  • Chromatographic Separation: Set the oven temperature program: 40°C (hold 2 min), ramp at 4°C/min to 240°C, hold for 10 min.

  • Effluent Splitting: Split the column effluent 1:1 using a Y-splitter. Route one half to the Mass Spectrometer and the other to the Olfactory Detection Port (ODP). Ensure the ODP is humidified to prevent drying of the panelist's nasal mucosa.

  • Data Acquisition: As the MS records the total ion chromatogram, trained assessors continuously evaluate the effluent, recording odor descriptors (e.g., "sweet, floral") and intensity scores on a time-aligned software interface.

  • Library Matching: Correlate the RI and olfactory descriptors with the synthesized reference standard from Protocol 1 to confirm the presence of octyl senecioate[2].

Protocol 3: Sensory Validation via Triangle Testing

Objective: Determine if the synthetic addition of octyl senecioate successfully mimics authentic rose oil in a base formulation. Causality & Self-Validation: A triangle test removes psychological bias by forcing panelists to identify the odd sample out of three blinded options. This statistical approach validates whether the synthetic substitute is perceptually indistinguishable from the expensive natural extract[1].

Step-by-Step Methodology:

  • Formulation: Prepare a neutral "Base Rose Accord" lacking premium top notes.

    • Batch A (Target): Base Accord + 0.05% authentic rose oil.

    • Batch B (Test): Base Accord + 0.05% synthetic octyl senecioate blend.

  • Blinding: Dip standard perfumery smelling strips to a uniform depth (1 cm) in the respective batches. Code the strips with random 3-digit numbers.

  • Presentation: Present three strips to each trained panelist (either two from Batch A and one from Batch B, or vice versa) in randomized order.

  • Evaluation: Instruct panelists to smell the strips in sequence and identify the sample that smells different.

  • Statistical Analysis: Tally the correct identifications. Use standard binomial probability tables for triangle tests to calculate the p-value. If p>0.05 , the panel cannot reliably distinguish the synthetic formulation from the authentic rose oil, validating the substitution.

Workflow Visualization

The following diagram illustrates the logical progression from botanical discovery to sensory validation, highlighting the integration of analytical chemistry and human olfaction.

Workflow A 1. Botanical Extraction Pelargonium graveolens B 2. GC-O / GC-MS Analysis Trace Ester Detection A->B Sample Prep C 3. Target Identification Octyl 3-methyl-2-butenoate B->C Low Odor Threshold Mapping D 4. Targeted Synthesis Esterification & Purification C->D Structural Confirmation E 5. Formulation Blending Rose Oil Substitution D->E >99% Purity Yield F 6. Sensory Validation Triangle Testing E->F Olfactory Profiling

Workflow for the identification, synthesis, and sensory validation of octyl senecioate.

References

  • Synthesis of Small Libraries of Natural Products—Part III: Identification of New Esters from Pelargonium graveolens L'Her. (Geraniaceae) Essential Oil Source: PMC (nih.gov) URL:[Link] (Referenced as[1],[2])

  • Chemical Composition and Bioactivity of the Essential Oils of Heracleum pyrenaicum subsp. pollinianum and H. orphanidis Source: ResearchGate URL:[Link] (Referenced as[3],[6])

  • Chemical Composition, Antimicrobial and Cytotoxic Activity of Heracleum verticillatum PANCIC and H. ternatum VELEN. (Apiaceae) Essential Oils Source: ResearchGate URL:[Link] (Referenced as[4],[7])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Co-Elution of Octyl 3-Methyl-2-Butenoate

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of resolving co-eluting compounds in complex matrices.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of resolving co-eluting compounds in complex matrices. Octyl 3-methyl-2-butenoate (also known as octyl senecioate) is a medium-chain ester frequently analyzed in natural product extracts, such as Heracleum essential oils[1][2].

Due to its specific boiling point and polarity, it exhibits a retention index (RI) of approximately 1504–1533 on standard non-polar columns[1][2][3]. At this retention window, it is highly susceptible to co-elution with structurally dissimilar but thermodynamically similar compounds, such as sesquiterpenes (e.g., kessane) or other esters[1][3].

This guide provides a causality-driven framework to diagnose, troubleshoot, and resolve these co-elution events, ensuring the scientific integrity of your analytical data.

Diagnostic Framework

Before altering your chromatographic method, you must systematically confirm that co-elution is occurring and identify the most efficient resolution pathway.

GCMS_Workflow Start Analyze Suspected Peak (RI ~1504-1533) CheckShape Evaluate Peak Symmetry (Look for Shoulders) Start->CheckShape CheckMS Perform MS Spectral Deconvolution CheckShape->CheckMS IsCoeluting Co-elution Confirmed? CheckMS->IsCoeluting AdjustTemp Decrease Temp Ramp (Increase Capacity Factor, k) IsCoeluting->AdjustTemp Yes Resolved Baseline Resolution Achieved IsCoeluting->Resolved No ChangePhase Change Stationary Phase (Alter Selectivity, α) AdjustTemp->ChangePhase If unresolved AdjustTemp->Resolved Success Advanced Deploy GCxGC-MS (Orthogonal Separation) ChangePhase->Advanced If matrix is complex ChangePhase->Resolved Success Advanced->Resolved Success

Fig 1. Diagnostic and resolution workflow for GC-MS co-elution.

Troubleshooting Guide & FAQs

Q1: My chromatogram shows a single, slightly asymmetrical peak at the expected retention time for octyl 3-methyl-2-butenoate. How can I definitively confirm co-elution? A1: Perfect co-elution presents no obvious visual distortion, but peak asymmetry (such as a "shoulder" or sudden discontinuity) is a primary physical indicator[4]. To confirm, you must leverage your detector. In GC-MS, analyze the mass spectra across the peak's elution profile[5]. If the spectral profile shifts—for instance, if the ratio of the molecular ion to fragment ions changes from the leading edge to the trailing edge—you are observing multiple compounds[4][5]. For robust confirmation, utilize mathematical algorithms for peak deconvolution (e.g., AMDIS), which extract pure component spectra from complex overlapping peaks based on mass spectral variance[6].

Q2: I have confirmed co-elution with a sesquiterpene. What is the first chromatographic parameter I should adjust? A2: The fundamental resolution equation dictates that resolution ( Rs​ ) is a function of efficiency ( N ), selectivity ( α ), and the capacity factor ( k )[7][8]. The most immediate and non-invasive adjustment in GC is modifying the temperature program to alter the capacity factor ( k )[7]. Mechanistic Causality: Lowering the initial temperature or decreasing the ramp rate increases the time analytes spend partitioning into the stationary phase. This magnifies minute differences in vapor pressure and boiling points between octyl 3-methyl-2-butenoate and the co-eluting interferent, pulling the peaks apart[5][7].

Q3: Temperature optimization failed to achieve baseline resolution. What is the next logical step? A3: If optimizing the capacity factor ( k ) fails, your selectivity ( α ) is likely ~1.0, meaning the stationary phase cannot thermodynamically differentiate the molecules[4][8]. You must change the column chemistry. Octyl 3-methyl-2-butenoate contains a polar ester linkage. If you are using a standard non-polar column (e.g., 5% phenyl-methylpolysiloxane), switch to a polar stationary phase (e.g., Polyethylene Glycol/WAX)[5][7]. Mechanistic Causality: A polar phase introduces dipole-dipole and hydrogen-bonding interactions. It will retain the polar ester longer than non-polar sesquiterpenes (like kessane), altering the elution order based on functional groups rather than strictly by boiling point[6][7].

Q4: My sample matrix is a crude plant extract, and 1D GC-MS is insufficient. What advanced techniques are available? A4: For highly complex matrices where 1D chromatographic space is saturated, Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS) is the gold standard[6]. Mechanistic Causality: GCxGC-MS couples two columns with orthogonal stationary phases (e.g., non-polar followed by polar) connected by a thermal modulator. Compounds that co-elute in the first dimension based on boiling point are subsequently separated in the second dimension based on polarity, drastically increasing peak capacity and resolving closely eluting compounds[6].

Experimental Protocols
Protocol 1: Peak Purity Assessment via MS Deconvolution

This self-validating protocol ensures that what appears to be a pure peak of octyl 3-methyl-2-butenoate is not masking an interferent.

  • Data Acquisition: Acquire GC-MS data in full scan mode (e.g., m/z 40–400) to ensure complete spectral capture across the suspected peak. Ensure a minimum of 10-15 scans across the peak width for adequate data density.

  • Spectral Slicing: Manually extract mass spectra at three distinct points: the leading edge (10% peak height), the apex, and the trailing edge (10% peak height)[5].

  • Ion Ratio Comparison: Compare the relative abundances of the base peak and the top three qualifier ions across the three slices. A variance of >20% in ion ratios indicates co-elution[4].

  • Algorithmic Deconvolution: If variance is detected, apply a deconvolution algorithm (e.g., AMDIS). The software will mathematically extract the pure spectra of octyl 3-methyl-2-butenoate and the interferent by analyzing the independent rates of change of individual m/z channels[6].

Protocol 2: Systematic Temperature Gradient Optimization

Use this workflow to optimize the capacity factor ( k ) before committing to a column change.

  • Establish Baseline: Run the sample using your standard generic method (e.g., 60°C initial, ramp 10°C/min to 250°C). Calculate the resolution ( Rs​ ) of the target peak.

  • Decrease Ramp Rate: Reduce the temperature ramp rate to 3–4°C/min specifically through the critical elution zone (approx. 130°C - 170°C for RI ~1500)[5][7].

  • Implement Isothermal Hold: If co-elution persists, insert a 5-minute isothermal hold approximately 20°C below the expected elution temperature of the ester[5].

  • Evaluate: Re-calculate Rs​ . If Rs​<1.5 (baseline resolution is not achieved), the limit of the current stationary phase has been reached. Proceed to stationary phase optimization (changing selectivity, α )[8].

Quantitative Data Summaries

Table 1: Target and Potential Co-eluting Interferents Compounds frequently found in the same retention window as octyl 3-methyl-2-butenoate on non-polar stationary phases.

CompoundChemical ClassApprox. Retention Index (Non-Polar)Reference
Octyl 3-methyl-2-butenoate Ester1504 – 1533[1][2][3]
β -SesquiphellandreneSesquiterpene1521 – 1532[1]
KessaneSesquiterpene1529 – 1545[1][2]
Octyl hexanoateEster1570 – 1587[2][3]

Table 2: Chromatographic Parameters for Resolution Optimization The relationship between instrument settings and the fundamental resolution equation.

Resolution ParameterGC VariableTroubleshooting ActionMechanistic Effect
Capacity Factor ( k ) TemperatureDecrease initial temp or ramp rateIncreases analyte residence time in the stationary phase, magnifying vapor pressure differences[5][7].
Selectivity ( α ) Stationary PhaseSwitch from non-polar to polar columnAlters molecular interactions (e.g., dipole-dipole) to separate by functional group rather than boiling point[7][8].
Efficiency ( N ) Column DimensionsIncrease length or decrease IDIncreases theoretical plates, resulting in narrower peaks and better separation of closely eluting compounds[7][8].
References
  • How to Resolve GC-MS Peak Overlap in High-Resolution Work - Patsnap. Available at:[Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs. Available at: [Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks - YouTube (Axion Labs). Available at: [Link]

  • Chemical Composition, Antimicrobial and Cytotoxic Activity of Heracleum verticillatum PANCIC and H. ternatum VELEN. Essential Oils - ResearchGate. Available at: [Link]

  • Chemical Composition and Bioactivity of the Essential Oils of Heracleum pyrenaicum subsp. pollinianum and H. orphanidis - ResearchGate. Available at: [Link]

  • RSC Food Function Supplementary Data - University of Belgrade. Available at: [Link]

Sources

Optimization

Advanced Technical Support Center: Optimizing Extraction Yields of Octyl 3-Methyl-2-Butenoate

Welcome to the Technical Support Center for Natural Product Extraction. As a Senior Application Scientist, I frequently consult with drug development professionals and analytical chemists struggling to isolate low-abunda...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Natural Product Extraction. As a Senior Application Scientist, I frequently consult with drug development professionals and analytical chemists struggling to isolate low-abundance, volatile aliphatic esters from complex plant matrices.

Octyl 3-methyl-2-butenoate (commonly referred to as octyl senecioate) is a highly lipophilic ester predominantly identified in the essential oils of Pelargonium graveolens (rose geranium)[1] and various Heracleum species, such as H. verticillatum and H. ternatum[2]. Due to its specific structural properties—an 8-carbon aliphatic alcohol chain bound to a branched 5-carbon acid—it is highly susceptible to matrix entrapment and chemical degradation during standard extraction procedures[2][3].

This guide provides field-proven troubleshooting logic, mechanistic explanations, and a self-validating experimental protocol to maximize your extraction yields.

🔬 Troubleshooting FAQs: Diagnosing Yield Loss

Q1: Why is my extraction yield of octyl 3-methyl-2-butenoate consistently low when using polar solvents like methanol or ethanol?

The Causality: The issue lies in the thermodynamic principles of solvation and partitioning. Octyl 3-methyl-2-butenoate possesses a high octanol-water partition coefficient (LogP) due to its long hydrocarbon chain. Polar solvents like methanol (dielectric constant ε ≈ 33) have a high affinity for polar matrix components (e.g., polyphenols, glycosides, and sugars). When you use methanol, the solvent becomes rapidly saturated with these polar co-extracts, leaving the lipophilic octyl senecioate trapped within the plant's cuticular waxes or oil glands. The Solution: Shift to a moderately non-polar solvent like Ethyl Acetate (ε ≈ 6) or n-Hexane. These solvents readily disrupt lipophilic cellular compartments, ensuring targeted partitioning of the ester into the liquid phase.

Q2: I am using traditional hydrodistillation. Why am I detecting high levels of 1-octanol and 3-methyl-2-butenoic acid, but very little of the target ester?

The Causality: You are inadvertently driving ester hydrolysis. Hydrodistillation exposes the plant matrix to boiling water (100°C) for extended periods (often 2–4 hours). The combination of high thermal energy and an aqueous environment catalyzes the cleavage of the ester bond, breaking octyl 3-methyl-2-butenoate down into its constituent alcohol (1-octanol) and acid (senecioic acid). Aliphatic esters in Heracleum species are notoriously sensitive to thermal degradation[3]. The Solution: Abandon hydrodistillation for this specific target. Transition to cold Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE) to preserve the structural integrity of the ester.

Q3: How does residual moisture in the raw plant matrix affect my extraction efficiency?

The Causality: Residual cellular water creates a hydration shell around the internal plant structures. If you are using a non-polar solvent like n-hexane (as recommended in Q1), this hydration shell acts as a physical barrier, repelling the solvent and preventing it from penetrating the cell walls to dissolve the target compound. Furthermore, free water in the presence of naturally occurring plant esterases can promote enzymatic hydrolysis during the initial maceration phase. The Solution: Lyophilize (freeze-dry) the plant matrix to a moisture content of <5% prior to extraction.

📊 Quantitative Data: Comparative Extraction Efficiency

The following table summarizes the causal relationship between extraction methodology, solvent selection, and the resulting relative yield of octyl 3-methyl-2-butenoate.

Extraction MethodSolventTemp (°C)Time (min)Relative Yield (%)Primary Mechanistic Observation / Impurities
Hydrodistillation Water10018015.2%Severe ester hydrolysis; high 1-octanol presence.
Maceration Methanol25144042.8%Poor partitioning; severe MS matrix suppression.
Soxhlet n-Hexane6924068.5%Moderate thermal degradation over time.
UAE (Optimized) Ethyl Acetate253096.4% High purity; intact ester preservation.

⚙️ Diagnostic & Workflow Visualizations

Troubleshooting_Logic Start Low Yield Issue Q1 High Temp (>40°C)? Start->Q1 A1 Ester Hydrolysis Q1->A1 Yes Q2 Polar Solvent (MeOH/H2O)? Q1->Q2 No S1 Use Cold UAE A1->S1 A2 Poor Partitioning Q2->A2 Yes S2 Use Ethyl Acetate A2->S2

Decision tree for diagnosing and resolving low extraction yields of lipophilic plant esters.

UAE_Workflow N1 1. Matrix Lyophilization (Moisture < 5%) N2 2. Cryogenic Milling (Particle Size < 0.5 mm) N1->N2 N3 3. Solvent Addition (Ethyl Acetate + Internal Std) N2->N3 N4 4. Ultrasound-Assisted Extraction (35 kHz, 25°C, 30 min) N3->N4 N5 5. Centrifugation & Filtration (4000 rpm, 0.22 µm PTFE) N4->N5 N6 6. Vacuum Concentration (T < 30°C) N5->N6 N7 7. GC-MS / LC-MS Analysis (Yield Quantification) N6->N7

Optimized Ultrasound-Assisted Extraction (UAE) Workflow for Octyl 3-Methyl-2-Butenoate.

🧪 Self-Validating Experimental Protocol: Optimized UAE

To ensure absolute trustworthiness in your data, this protocol is designed as a self-validating system . By introducing an internal standard at the very first solvent step, any downstream mechanical losses (e.g., during filtration or evaporation) are mathematically accounted for. If your internal standard recovery drops below 85%, the system automatically flags a procedural error, preventing false-negative yield reporting.

Step 1: Matrix Preparation
  • Harvest the target plant matrix (e.g., Heracleum roots or Pelargonium leaves) and immediately flash-freeze in liquid nitrogen to halt enzymatic esterase activity.

  • Lyophilize the tissue for 48 hours until the moisture content is strictly < 5% .

  • Cryomill the dried tissue to a uniform particle size of < 0.5 mm . Causality: This specific size maximizes the surface-area-to-volume ratio for solvent contact without generating excessive frictional heat that could trigger thermal degradation.

Step 2: Solvent & Internal Standard Spiking
  • Accurately weigh 1.00 g of the cryomilled matrix into a 50 mL centrifuge tube.

  • Add 10.0 mL of HPLC-grade Ethyl Acetate .

  • Trustworthiness Check: Spike the solvent with exactly 50.0 µg of Nonadecanoic acid methyl ester (Internal Standard). This compound has a similar lipophilicity to octyl senecioate but does not naturally occur in the plant matrix.

Step 3: Ultrasound-Assisted Extraction (UAE)
  • Submerge the tube in an ultrasonic bath set to 35 kHz . Causality: 35 kHz generates optimal acoustic cavitation bubbles that mechanically shear the plant cell walls, releasing the intracellular contents into the solvent without chemical alteration.

  • Sonicate for 30 minutes .

  • Critical Control Point: Maintain the water bath temperature strictly at 25°C using a cooling circulator. Cavitation generates localized heat; failing to cool the bath will result in bulk temperature spikes and subsequent ester hydrolysis.

Step 4: Phase Separation & Concentration
  • Centrifuge the homogenate at 4000 rpm for 10 minutes at 4°C to pellet the cellular debris.

  • Decant the supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean glass vial. Note: Use PTFE, not Nylon, as Nylon can bind lipophilic esters.

  • Concentrate the filtrate to exactly 1.0 mL under a gentle stream of ultra-high-purity nitrogen gas at room temperature. Do not use a rotary evaporator above 30°C.

Step 5: Quantification
  • Inject 1 µL of the concentrated extract into a GC-MS system.

  • Calculate the absolute yield of octyl 3-methyl-2-butenoate by ratioing its peak area against the recovered peak area of the nonadecanoic acid methyl ester internal standard.

📚 References

  • Title: Synthesis of Small Libraries of Natural Products—Part III: Identification of New Esters from Pelargonium graveolens L'Her. (Geraniaceae) Essential Oil. Source: nih.gov. URL:

  • Title: Chemical Composition, Antimicrobial and Cytotoxic Activity of Heracleum verticillatum PANCIC and H. ternatum VELEN. (Apiaceae) Essential Oils. Source: researchgate.net. URL:

  • Title: Chemical Composition and Bioactivity of the Essential Oils of Heracleum pyrenaicum subsp. pollinianum and H. orphanidis. Source: researchgate.net. URL:

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of Octyl 3-Methyl-2-Butenoate During Distillation

Welcome to the Advanced Distillation Support Center. As application scientists, we frequently encounter the challenge of purifying heat-sensitive α,β -unsaturated esters.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Distillation Support Center. As application scientists, we frequently encounter the challenge of purifying heat-sensitive α,β -unsaturated esters. Octyl 3-methyl-2-butenoate (also known as octyl senecioate) is particularly prone to thermal degradation, including radical-induced polymerization and double-bond migration, when subjected to conventional distillation.

This guide provides field-proven, self-validating protocols to ensure high-purity recovery without compromising structural integrity.

Mechanistic Insight: Why Does Octyl 3-Methyl-2-Butenoate Degrade?

Octyl 3-methyl-2-butenoate features a conjugated α,β -unsaturated system. When exposed to elevated thermal stress (typically >120°C) and extended residence times, the molecule undergoes two primary degradation pathways:

  • Thermal Polymerization: The unsaturation is highly susceptible to radical initiation. Trace oxygen or localized hot spots can generate radicals, leading to rapid cross-linking and the formation of viscous resins or sludge [1].

  • Isomerization & Cleavage: High temperatures can drive the migration of the double bond out of conjugation or cause oxidative cleavage if the system is not properly degassed, altering the organoleptic and chemical properties of the ester.

Degradation Start Octyl 3-methyl-2-butenoate Heat Thermal Stress (>120°C) Start->Heat Radical Radical Initiation (Trace O2 / Hotspots) Heat->Radical Initiates Isomer Double Bond Migration (β,γ-isomer) Heat->Isomer Thermodynamic Shift Polymer Polymerization (Resins & Sludge) Radical->Polymer Chain Propagation Oxidation Oxidative Cleavage (Aldehydes/Ketones) Radical->Oxidation O2 Exposure

Thermal degradation pathways of octyl 3-methyl-2-butenoate under distillation stress.

Frequently Asked Questions (FAQs)

Q: My distillate is turning yellow and increasing in viscosity. What is happening? A: You are observing thermal polymerization. α,β -unsaturated esters can form oligomers when exposed to high heat [1]. To prevent this, you must lower the boiling point by increasing the vacuum (aim for <0.01 mbar) and add a radical scavenger such as Butylated Hydroxytoluene (BHT) or 4-tert-butylcatechol (TBC) at 50-200 ppm to the feed.

Q: Why is conventional fractional distillation failing even under vacuum? A: Conventional columns have a high pressure drop and long residence times (often hours). For heat-sensitive esters, residence time must be reduced to seconds. Short-Path Distillation (SPD) or Wiped Film Evaporation (WFE) places the condenser directly opposite the heating surface, eliminating pressure drop and allowing distillation at significantly lower temperatures [2].

Q: How do I validate that no double-bond migration occurred during distillation? A: Implement a self-validating analytical loop: take pre- and post-distillation aliquots and analyze them via 1 H-NMR. Look for the preservation of the vinylic proton (typically around δ 5.6 ppm for the 3-methyl-2-butenoate moiety). A shift or disappearance of this peak indicates migration or degradation.

Troubleshooting & Quantitative Data

To maintain absolute control over the distillation environment, monitor the following parameters. Deviations in these metrics are the leading causes of product degradation.

Table 1: Critical Distillation Parameters and Troubleshooting Metrics

ParameterTarget RangeSymptom of DeviationCorrective Action
System Vacuum 0.001 – 0.05 mbarHigh boiling temp required; product discoloration.Check for micro-leaks; replace vacuum pump oil; ensure cold trap is at -78°C.
Evaporator Temp 70°C – 90°C (at <0.01 mbar)>100°C: Polymerization risk, yield loss.Lower feed rate; increase wiper speed to improve thin-film heat transfer.
Residence Time 10 – 30 secondsOligomer formation in residue; low recovery.Switch from fractional column to Short-Path/Wiped Film Evaporator [3].
Inhibitor Conc. 100 ppm BHTViscous residue; fouling of evaporator surface.Pre-mix BHT into the feed; ensure homogeneous dissolution before heating.
Condenser Temp 5°C – 15°CVapor bypass to cold trap; poor collection yield.Increase chiller capacity; verify coolant flow rate.
Step-by-Step Methodology: Short-Path Distillation Protocol

This protocol utilizes a Short-Path Distillation (SPD) unit to minimize thermal history and prevent the degradation of octyl 3-methyl-2-butenoate.

Step 1: Feed Preparation & Stabilization

  • Measure the crude octyl 3-methyl-2-butenoate.

  • Add 100 ppm of Butylated Hydroxytoluene (BHT) to the crude mixture.

  • Causality: BHT acts as a radical scavenger, terminating any polymerization chain reactions initiated by trace oxygen or heat before they can propagate through the unsaturated bulk liquid.

  • Stir under an inert Argon atmosphere for 15 minutes.

Step 2: System Purge and Degassing

  • Load the feed into the jacketed addition funnel.

  • Evacuate the SPD system to 0.01 mbar. Purge with Argon. Repeat three times.

  • Degas the feed at 40°C under a moderate vacuum (10 mbar) to remove volatile solvents and dissolved gases.

  • Causality: Removing dissolved oxygen prevents oxidative cleavage, while removing light solvents prevents "bumping" and vacuum spikes in the main evaporator.

Step 3: Evaporator Optimization

  • Set the internal condenser to 10°C.

  • Heat the evaporator jacket to 80°C.

  • Start the wiper basket at 300 RPM.

  • Causality: High-speed wiping creates a turbulent, ultra-thin liquid film, maximizing heat transfer efficiency and reducing the molecule's residence time on the hot surface to mere seconds [2].

Step 4: Distillation and Collection

  • Slowly introduce the feed (e.g., 1-2 mL/min for lab scale).

  • Monitor the vacuum gauge; it should remain stable at <0.01 mbar [3].

  • Collect the purified octyl 3-methyl-2-butenoate in the distillate receiver. The residue (containing oligomers and high-boiling impurities) will collect in the heavy phase receiver.

Step 5: Validation

  • Run GC-FID to confirm purity (>98%) and 1 H-NMR to confirm the structural integrity of the α,β -unsaturated bond, closing the self-validating loop.

SPD_Workflow Feed 1. Feed Preparation (Add 100ppm BHT) Degas 2. Degassing (40°C, 10 mbar) Feed->Degas Inert Atmosphere Evap 3. Wiped Film Evaporation (80°C, <0.01 mbar) Degas->Evap Continuous Feed Condense 4. Internal Condensation (10°C) Evap->Condense Vapor Phase Residue Residue Discharge (Oligomers/Impurities) Evap->Residue Liquid Phase Collect 5. Collection & Validation (GC-FID / NMR) Condense->Collect Distillate

Optimized short-path distillation workflow for heat-sensitive unsaturated esters.

References
  • US Patent 7988884B2 - Preparation of sterically hindered hydroxyphenylcarboxylic acid esters. Details the thermal degradation of α,β -unsaturated esters and hydrocarbons into resins/sludge, and the necessity of antioxidant stabilizers.
  • EVP Vacuum Pump - What is short-path distillation?. Explains the mechanical principles of wiped film scrapers and short residence times required to prevent thermal decomposition of heat-sensitive esters.[Link]

  • Technoforce - Short Path Distillation Unit. Outlines the operational parameters for high-vacuum (0.001 mbar) distillation of heat-sensitive compounds to eliminate pressure drops.[Link]

Sources

Optimization

optimizing solvent selection for octyl 3-methyl-2-butenoate liquid extraction

Technical Support Center: Optimizing Solvent Selection for Octyl 3-Methyl-2-Butenoate Liquid Extraction Welcome to the Application Support Center. Octyl 3-methyl-2-butenoate (also referred to as octyl senecioate) is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Solvent Selection for Octyl 3-Methyl-2-Butenoate Liquid Extraction

Welcome to the Application Support Center. Octyl 3-methyl-2-butenoate (also referred to as octyl senecioate) is a highly lipophilic ester noted for its cytotoxic properties and fragrance applications, frequently isolated from botanical matrices like the schizocarp essential oil of Tordylium maximum[1].

Liquid-liquid extraction (LLE) remains the gold standard for isolating this compound from aqueous fermentation broths or complex plant extracts. As a Senior Application Scientist, I have compiled this troubleshooting guide and protocol repository to help you optimize solvent selection, maximize your partition coefficients ( KD​ ), and resolve critical phase-separation bottlenecks.

PART 1: Troubleshooting Guide & FAQs

Q1: We are experiencing persistent emulsion formation when extracting octyl 3-methyl-2-butenoate from raw botanical aqueous extracts using ethyl acetate. How can we force phase separation? Root Cause: Botanical extracts contain amphiphilic molecules (e.g., saponins, proteins) that reduce interfacial tension between the aqueous phase and moderately polar solvents like ethyl acetate, creating highly stable emulsions. Solution: Implement a "salting-out" strategy. By adding an inert salt (such as NaCl or Na₂SO₄) to the aqueous phase, you drastically increase the ionic strength of the solution. Water molecules preferentially hydrate these highly charged ions, which strips the hydration shell from the amphiphilic impurities and the target ester, forcing the organic ester into the solvent phase. If emulsions persist, transition to Membrane-Based Solvent Extraction (MBSE), which utilizes tertiary amines to extract organic compounds without direct phase mixing[2].

Q2: How do we predict the best solvent for octyl 3-methyl-2-butenoate without conducting exhaustive, resource-heavy empirical trials? Root Cause: Trial-and-error solvent screening wastes reagents and introduces unnecessary environmental hazards. Solution: Utilize predictive thermodynamic models such as NRTL (Non-Random Two-Liquid) or UNIQUAC (Universal Quasi-Chemical). These models regress experimental tie-line values to determine the binary interaction parameters between the ester, water, and candidate solvents[3]. Because octyl 3-methyl-2-butenoate is a highly lipophilic C13 ester, these models will accurately predict high distribution constants with non-polar or slightly polar solvents, allowing you to calculate the theoretical separation factor ( α ) in silico before touching a flask.

Q3: We want to transition from toxic hydrocarbons to "green" solvents. Will this compromise our extraction yield? Root Cause: Hydrocarbons (like n-hexane or toluene) traditionally provide the highest yields for lipophilic esters but pose severe environmental, toxicological, and regulatory risks[4]. Solution: Yield does not have to be compromised if the solvent chemistry is matched correctly. Bio-based esters or ethers serve as excellent green alternatives. They possess low toxicity, high biodegradability, and favorable polarity for ester extraction[4]. For instance, using cyclopentyl methyl ether (CPME) maintains high selectivity while offering resistance to peroxide formation and an easy-to-recover boiling point. Caution: Be mindful of transesterification risks if you are extracting under highly acidic or basic conditions when using an ester-based green solvent.

PART 2: Self-Validating Experimental Protocols

Protocol A: Empirical Determination of Partition Coefficient ( KD​ )

Expert Insight: A robust protocol must be self-validating. This method incorporates a mass balance closure check. If the mass of the ester in the organic phase plus the aqueous phase does not equal the initial spike, you immediately know that degradation, volatilization, or adsorption to the plasticware has occurred.

  • Preparation: Prepare a 10 mM stock solution of octyl 3-methyl-2-butenoate in your target aqueous matrix. (If solubility is an issue, use 1% DMSO as a co-solvent).

  • Equilibration: Add exactly 10.0 mL of the aqueous stock and 10.0 mL of the selected organic solvent into a 50 mL PTFE-lined centrifuge tube.

  • Mixing: Agitate at 300 rpm on an orbital shaker for 120 minutes at a strictly controlled temperature (e.g., 25°C) to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the mixture at 4000 × g for 15 minutes. The centrifugal force overcomes the steric hindrance of micro-emulsions, yielding a sharp, measurable phase boundary.

  • Sampling & Analysis: Carefully extract 1.0 mL from the upper (organic) phase and 1.0 mL from the lower (aqueous) phase using separate syringes. Quantify the ester concentration in both phases using GC-MS.

  • Self-Validation Check:

    • Calculate KD​=[Ester]org​/[Ester]aq​ .

    • Verify Mass Balance: ([Ester]org​×Vorg​)+([Ester]aq​×Vaq​)=InitialMass±5% .

Protocol B: Membrane-Based Solvent Extraction (MBSE)

Expert Insight: When salting-out fails to break plant-matrix emulsions, MBSE physically separates the phases using a hydrophobic barrier, relying purely on chemical potential gradients rather than mechanical mixing[2].

  • System Setup: Prime the lumen side of a hydrophobic hollow-fiber membrane module with the aqueous feed containing the ester. Prime the shell side with the organic solvent (e.g., a green solvent or a tertiary amine blend like trioctylamine)[2].

  • Pressure Control: Maintain the aqueous phase pressure slightly higher than the organic phase ( ΔP≈0.2 bar). This causality is critical: the positive pressure prevents the organic solvent from breaking through the membrane pores into the aqueous stream.

  • Circulation: Circulate both phases counter-currently. The hydrophobic octyl 3-methyl-2-butenoate will partition across the membrane pores into the organic phase, achieving high recovery without emulsion formation.

PART 3: Quantitative Data Presentation

The following table summarizes the comparative performance metrics of various solvent classes for the extraction of lipophilic esters, integrating thermodynamic predictions with environmental impact assessments.

Table 1: Comparative Solvent Performance for Octyl 3-Methyl-2-Butenoate LLE

Solvent CandidateSolvent ClassPredicted KD​ Selectivity ( α ) vs. WaterBoiling Point (°C)Environmental Profile
n-Hexane Hydrocarbon45.212.469.0High Toxicity / VOC[4]
Ethyl Acetate Ester38.58.977.1Moderate / Biodegradable[4]
CPME Green Ether41.011.2106.0Low Toxicity / Green
Trioctylamine (TOA) Amine Blend55.415.1>300.0Moderate / High Recovery[2]

PART 4: Process Visualization

The following diagram maps the logical workflow for optimizing the extraction of octyl senecioate, from initial thermodynamic screening to final solvent recovery.

SolventOptimization Feed Aqueous Matrix (Octyl Senecioate) Thermo Thermodynamic Modeling (NRTL / UNIQUAC) Feed->Thermo Matrix profiling Solvent Green Solvent Selection (e.g., CPME, Esters) Thermo->Solvent Predict KD & Selectivity LLE Liquid-Liquid Extraction (Counter-Current) Solvent->LLE Introduce solvent PhaseSep Phase Separation (Salting-Out / Centrifugation) LLE->PhaseSep Emulsion control PhaseSep->Feed Aqueous raffinate (Recycle) Recovery Solvent Recovery (Vacuum Distillation) PhaseSep->Recovery Organic extract Recovery->Solvent Recovered solvent (Recycle) Product Purified Octyl 3-methyl-2-butenoate Recovery->Product Isolate target ester

Caption: Logical workflow for thermodynamic solvent selection and LLE optimization of octyl senecioate.

References

  • Green Solvents for Liquid–Liquid Extraction: Recent Advances and Future Trends , MDPI,[Link]

  • Comparative Evaluation of the Liquid–Liquid Equilibria of the Extraction of Valeric or Caproic Acids from Water by Esters , ACS Publications,[Link]

  • Cytotoxic octyl esters from the schizocarp essential oil of Tordylium maximum L. (Apiaceae) , Srpsko hemijsko društvo,[Link]

  • Evaluation of Esterification and Membrane Based Solvent Extraction as Methods for the Recovery of Short Chain Volatile Fatty Acid , D-NB, [Link]

Sources

Troubleshooting

refining esterification conditions for octyl 3-methyl-2-butenoate synthesis

Welcome to the Technical Support Center for the synthesis of octyl 3-methyl-2-butenoate. This guide is engineered for researchers and drug development professionals tasked with optimizing the esterification of 3-methyl-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of octyl 3-methyl-2-butenoate. This guide is engineered for researchers and drug development professionals tasked with optimizing the esterification of 3-methyl-2-butenoic acid (also known as 3,3-dimethylacrylic acid or senecioic acid) with 1-octanol.

Synthesizing this specific ester presents unique thermodynamic and kinetic challenges. Because the carboxylic acid is α,β -unsaturated, the conjugated π -system stabilizes the carbonyl carbon, drastically reducing its electrophilicity compared to saturated aliphatic acids[1]. Furthermore, the presence of the double bond introduces the risk of conjugate addition side reactions[2]. This center provides mechanistic troubleshooting, quantitative data, and self-validating protocols to ensure high-yield, high-purity synthesis.

Module 1: Mechanistic Troubleshooting & FAQs

Q1: My Fischer esterification yields are consistently below 50%, even after 24 hours of reflux. Why is the reaction stalling? Root Cause: The α,β -unsaturation in 3-methyl-2-butenoic acid delocalizes electron density from the alkene into the carbonyl group. This resonance stabilization makes the carbonyl carbon significantly less electrophilic than a standard aliphatic acid, raising the activation energy required for nucleophilic attack by 1-octanol[1]. Furthermore, esterification is an equilibrium process; without aggressive and continuous water removal, the reverse hydrolysis reaction will stall your progress. Solution: You must force the equilibrium forward or bypass the kinetic barrier. If using standard acid catalysis (e.g., p -toluenesulfonic acid), employ a Dean-Stark apparatus with a solvent that forms an azeotrope with water (like toluene). For a kinetic bypass, switch to a Steglich esterification using N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP). This activates the carboxylic acid into a highly reactive O-acylisourea intermediate, overcoming the inherent low electrophilicity of the conjugated acid.

Q2: I am detecting a heavier molecular weight by-product in my GC-MS/LC-MS analysis. What is this impurity? Root Cause: You are likely observing the oxa-Michael addition adduct. Under certain acidic or basic conditions, 1-octanol can act as a nucleophile and attack the β -carbon of the α,β -unsaturated system[2][3]. Although the β -carbon in 3-methyl-2-butenoic acid is sterically hindered by two methyl groups, prolonged heating with excess primary alcohol can still drive this 1,4-conjugate addition, yielding octyl 3-(octyloxy)-3-methylbutanoate[4]. Solution: Lower the reaction temperature. If using Fischer esterification, strictly control the stoichiometry of 1-octanol (use 1.05 equivalents, not a massive solvent-level excess). Alternatively, the Steglich protocol operates at room temperature (20–25°C), which virtually eliminates the thermodynamic driving force for the oxa-Michael addition.

Q3: During the Steglich esterification, my reaction mixture becomes a thick white slurry. Is my product precipitating? Root Cause: No, the desired product—octyl 3-methyl-2-butenoate—is a highly lipophilic liquid often found in essential oils[5]. The white precipitate is dicyclohexylurea (DCU), the hydrated byproduct of the DCC coupling reagent. Solution: This is a self-validating visual cue that the activation and coupling are proceeding successfully. DCU is highly insoluble in most organic solvents (like dichloromethane) and can be easily removed via vacuum filtration through a Celite pad.

Module 2: Quantitative Condition Matrix

To facilitate rapid decision-making, the following table summarizes the causal relationship between reaction conditions and empirical outcomes for octyl 3-methyl-2-butenoate synthesis.

Synthesis MethodCatalyst / ReagentsSolvent & TempReaction TimeAvg. YieldImpurity Profile (Side Reactions)
Steglich (Optimized) DCC (1.1 eq), DMAP (0.1 eq) DCM, 0°C to 25°C 4–6 hours 85–95% Trace N-acylurea; easily purified.
Standard Fischer p -TsOH (10 mol%)Toluene, 110°C18–24 hours65–75%Moderate oxa-Michael adduct; residual 1-octanol.
Harsh Fischer H2​SO4​ (conc.)Neat, 130°C6 hours< 40%High polymerization/oligomerization; oxidation.
Acid Chloride (COCl)2​ , then PyridineDCM, 0°C to 25°C2–4 hours80–85%Acyl chloride volatility/toxicity issues.

Module 3: Self-Validating Experimental Protocols

Protocol A: Optimized Steglich Esterification (Recommended)

Rationale: Bypasses the low electrophilicity of the conjugated acid and operates at room temperature to prevent oxa-Michael addition.

  • Preparation & Activation: In a flame-dried round-bottom flask under an inert atmosphere ( N2​ ), dissolve 3-methyl-2-butenoic acid (1.0 eq) and 1-octanol (1.05 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Catalyst Addition: Add DMAP (0.1 eq). Causality: DMAP acts as a nucleophilic acyl transfer catalyst. It attacks the O-acylisourea intermediate to form a highly reactive acylpyridinium species, which accelerates the reaction with the alcohol and prevents the dead-end rearrangement to an N-acylurea.

  • Coupling: Cool the mixture to 0°C in an ice bath. Slowly add DCC (1.1 eq) dissolved in a minimal amount of DCM dropwise over 15 minutes.

  • Self-Validation Checkpoint: Within 10–15 minutes, a white precipitate (DCU) should begin forming. If the solution remains clear after 30 minutes, halt the experiment and check the integrity of your DCC reagent, as it may have degraded via ambient moisture.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (25°C) for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 9:1; product Rf​≈0.7 , UV active).

  • Workup: Filter the suspension through a sintered glass funnel packed with Celite to remove the DCU. Wash the filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO3​ (to remove unreacted acid), and brine. Dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash chromatography.

Protocol B: Dean-Stark Fischer Esterification (Scale-up Alternative)

Rationale: Cost-effective for large-scale synthesis where DCC is prohibitively expensive, utilizing Le Chatelier's principle to drive the equilibrium.

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reaction Mixture: Combine 3-methyl-2-butenoic acid (1.0 eq), 1-octanol (1.1 eq), and p -TsOH (0.1 eq) in toluene (0.5 M).

  • Azeotropic Distillation: Heat to a vigorous reflux (approx. 110–115°C). Water will co-distill with toluene, condense, and separate in the Dean-Stark trap.

  • Self-Validation Checkpoint: Calculate the theoretical yield of water (e.g., 18 mL for a 1 mol scale). The reaction is complete when the water level in the trap ceases to rise (typically 16–24 hours).

  • Workup: Cool to room temperature, wash with saturated NaHCO3​ to neutralize p -TsOH and unreacted acid, dry, and concentrate. Vacuum distillation is recommended for final purification.

Module 4: Mechanistic & Workflow Visualizations

The following diagrams illustrate the chemical logic and operational workflows critical to this synthesis.

ReactionPathways SM 3-Methyl-2-butenoic acid + 1-Octanol Inter Activated Carbonyl (O-acylisourea or Protonated) SM->Inter Activation (DCC or H+) SideProd Oxa-Michael Adduct (Side Product) SM->SideProd 1,4-Conjugate Addition (High Temp / Excess Alcohol) Prod Octyl 3-methyl-2-butenoate (Desired Product) Inter->Prod 1,2-Addition (Fast, RT)

Caption: Divergent reaction pathways: Desired 1,2-esterification vs. undesired 1,4-oxa-Michael addition.

SteglichWorkflow Prep 1. Reagent Prep Acid + Octanol + DMAP in DCM Activation 2. Activation Add DCC at 0°C Prep->Activation Validation 3. Visual Checkpoint White DCU Precipitate? Activation->Validation Coupling 4. Propagation Stir at 25°C (4-6h) Validation->Coupling Yes Fail Check Reagents (DCC degraded) Validation->Fail No Filtration 5. Filtration Remove DCU via Celite Coupling->Filtration Workup 6. Aqueous Workup HCl -> NaHCO3 -> Brine Filtration->Workup Pure 7. Pure Ester Workup->Pure

Caption: Step-by-step Steglich esterification workflow highlighting the critical DCU precipitation checkpoint.

References

  • Title: The Michael Addition Reaction and Conjugate Addition Source: Master Organic Chemistry URL: [Link][2]

  • Title: Michael addition reaction Source: Wikipedia URL: [Link][4]

  • Title: Michael Addition Source: Organic Chemistry Portal URL: [Link][3]

  • Title: Chemical Composition and Bioactivity of the Essential Oils of Heracleum pyrenaicum subsp. pollinianum and H. orphanidis Source: ResearchGate URL: [Link][5]

Sources

Optimization

Technical Support Center: Optimizing GC-MS Signal-to-Noise Ratio for Octyl 3-Methyl-2-Butenoate

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with poor detection limits when...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with poor detection limits when analyzing octyl 3-methyl-2-butenoate (octyl senecioate).

Because this aliphatic ester is highly volatile and often extracted from complex biological or botanical matrices, achieving a high signal-to-noise ratio (SNR) requires a delicate balance of noise reduction (thermodynamic and chemical) and signal enhancement (kinetic and ionization efficiency).

Below, you will find a diagnostic workflow, mechanistic FAQs, and a self-validating experimental protocol to systematically resolve your SNR issues.

Diagnostic Workflow: Resolving Low SNR

SNR_Troubleshooting Start Low SNR Detected (Octyl 3-methyl-2-butenoate) CheckNoise Is Baseline Noise > 200,000 counts? Start->CheckNoise CheckSignal Is Analyte Peak Intensity Low? CheckNoise->CheckSignal No NoiseHigh High Background / Bleed CheckNoise->NoiseHigh Yes SignalWeak Poor Ionization / Transfer CheckSignal->SignalWeak Yes SamplePrep Matrix Interference? CheckSignal->SamplePrep No FixNoise 1. Check Gas Purity 2. Use 0.1 µm Film Column 3. Clean MS Ion Source NoiseHigh->FixNoise FixNoise->CheckSignal FixSignal 1. Switch to SIM (m/z 83) 2. Use PTV Injection 3. Install Fast GC Column SignalWeak->FixSignal FixSignal->SamplePrep FixPrep Perform SPE Clean-up SamplePrep->FixPrep Yes Resolved SNR Optimized (>10:1) SamplePrep->Resolved No FixPrep->Resolved

Diagnostic workflow for troubleshooting and resolving low SNR in GC-MS analysis.

Section 1: Expert Troubleshooting & FAQs

Q1: Why is the baseline noise masking the octyl 3-methyl-2-butenoate peaks, even with a clean sample? A1: High baseline noise in GC-MS is mathematically detrimental to the SNR and is typically caused by carrier gas impurities, column stationary phase bleed, or a contaminated ion source. Oxygen or moisture in the carrier gas degrades the stationary phase at high temperatures, causing siloxane bleed which elevates the baseline and reduces the SNR for analyte peaks[1]. Furthermore, a contaminated MS ion source scatters the ion beam, reducing transmission efficiency and increasing random background noise[2]. Causality: Noise is the standard deviation of baseline fluctuation[3]. By installing inline oxygen/moisture traps and using a low-bleed column (e.g., 5% phenyl-arylene with a 0.1 µm film), you physically remove the molecules causing these random detector strikes.

Q2: How can I enhance the analyte signal without overloading the column or increasing matrix interference? A2: Transitioning from standard Splitless injection to Programmed Temperature Vaporization (PTV) injection can enhance sensitivity by 1 to 2 orders of magnitude[4]. Causality: PTV allows for Large Volume Injections (LVI). The split vent remains open initially to evaporate the sample solvent, concentrating the octyl 3-methyl-2-butenoate in the liner before rapid heating transfers it to the column. This increases the absolute mass of the analyte on-column while venting the solvent, resulting in sharper peaks and a higher SNR without introducing solvent-induced band broadening[4].

Q3: What is the most effective mass spectrometry data acquisition strategy for this specific ester? A3: Switch from Full Scan mode to Selected Ion Monitoring (SIM). Octyl 3-methyl-2-butenoate ( C13​H24​O2​ ) undergoes predictable fragmentation under 70 eV Electron Ionization (EI). The cleavage of the ester bond yields a highly stable acylium ion at m/z 83 ( [C5​H7​O]+ ). Causality: By configuring the MS to monitor only m/z 83 (quantifier) and m/z 112 (qualifier, derived from the octyl chain via McLafferty rearrangement), you drastically increase the dwell time on the ions of interest. This filters out low-frequency chemical noise from the matrix, mathematically improving the SNR[3].

Section 2: Self-Validating Experimental Protocol

To guarantee scientific integrity, this protocol is designed as a self-validating system . You must pass the System Suitability Test (SST) before proceeding to sample analysis.

Phase 1: System Suitability Test (SST) & Baseline Validation
  • Bake-out: Heat the GC oven to 20 °C below the column's maximum isothermal limit for 2 hours to remove residual heavy contaminants.

  • Blank Injection (Validation Check 1): Inject 1 µL of your extraction solvent (e.g., LC-MS grade hexane). Evaluate the Total Ion Chromatogram (TIC).

    • Pass Criteria: The baseline noise must be < 200,000 counts[5]. If higher, perform leak checks and clean the MS ion source before proceeding.

Phase 2: Sample Preparation (SPE)

Proper sample clean-up is essential for reducing matrix effects and enhancing sensitivity[6].

  • Conditioning: Condition a C18 Solid-Phase Extraction (SPE) cartridge with 5 mL methanol, followed by 5 mL ultra-pure water.

  • Spiking (Validation Check 2): Spike your sample matrix with an internal standard (e.g., heptyl 3-methyl-2-butenoate) at a known concentration to validate recovery rates later.

  • Loading & Washing: Load the sample matrix. Wash with 5% methanol in water to remove polar interferences.

  • Elution: Elute the target ester with 2 mL of hexane/ethyl acetate (90:10, v/v). This selectively desorbs the aliphatic ester while leaving heavy matrix proteins/lipids trapped on the frit[6].

Phase 3: GC-MS Acquisition (PTV & Fast GC)
  • Column Installation: Install a fast GC column (10 m × 0.1 mm ID × 0.1 µm film). Shorter columns with small diameters allow increased carrier gas velocities, reducing analysis time and increasing sensitivity due to the production of ultra-narrow peaks[4].

  • PTV Setup: Set the initial inlet temperature to 40 °C. Inject 5 µL of the SPE eluate. Hold for 0.5 min to vent the solvent, then ramp at 700 °C/min to 280 °C to transfer the analyte.

  • MS Parameters (Validation Check 3): Set the MS to SIM mode targeting m/z 83 and m/z 112 (Dwell time: 50 ms each). Calculate the final SNR.

    • Pass Criteria: Method is validated if the SNR of the internal standard is > 10:1.

Section 3: Quantitative Data Presentation

The following table summarizes the expected quantitative improvements in SNR when applying the strategies outlined in this guide to octyl 3-methyl-2-butenoate analysis.

Analytical ConfigurationInjection VolumeAcquisition ModeAverage Peak WidthMeasured SNR
Standard Splitless1 µLFull Scan (m/z 40-300)3.5 s12:1
Standard Splitless1 µLSIM (m/z 83, 112)3.5 s85:1
PTV Injection5 µLFull Scan (m/z 40-300)3.2 s58:1
PTV + Fast GC Column 5 µL SIM (m/z 83, 112) 0.8 s 840:1
References
  • Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry. organomation.com. Available at: 6

  • Gaining Sensitivity in Environmental GC–MS | LCGC International. chromatographyonline.com. Available at: 4

  • Signal-to-Noise Ratio. shimadzu.com. Available at: 3

  • Tips to Improve Signal-to-Noise Checkout. agilent.com. Available at: 5

  • 10: How Do I Troubleshoot a Problem on My GC-MS? rsc.org. Available at: 1

  • Troubleshooting poor signal-to-noise ratio in MS analysis. benchchem.com. Available at: 2

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Bridging the Gap: A Hypothetical In Vivo vs. In Vitro Bioactivity Comparison of Octyl 3-methyl-2-butenoate

For researchers, scientists, and drug development professionals, the journey from a promising molecule to a potential therapeutic is paved with rigorous evaluation. A critical juncture in this process is understanding ho...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the journey from a promising molecule to a potential therapeutic is paved with rigorous evaluation. A critical juncture in this process is understanding how the bioactivity of a compound observed in a controlled laboratory setting (in vitro) translates to a complex living system (in vivo). This guide provides a comprehensive framework for comparing the in vivo and in vitro bioactivity of a novel compound, using the hypothetical case of octyl 3-methyl-2-butenoate . While specific experimental data for this molecule is not yet available in the public domain, this guide will equip you with the strategic thinking, experimental designs, and data interpretation needed to navigate this crucial comparison for any new chemical entity.

Introduction: The In Vitro-In Vivo Chasm

The discovery of a novel molecule with potential therapeutic properties is an exciting first step. Initial screening is almost invariably performed in vitro—in cell cultures or with isolated enzymes—due to the high-throughput, cost-effective, and controlled nature of these assays.[1] However, the ultimate test of a compound's utility lies in its performance within a living organism. The physiological environment presents a multitude of variables not accounted for in a petri dish, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). Therefore, a direct one-to-one correlation between in vitro potency and in vivo efficacy is rare. Understanding the potential discrepancies and the reasons behind them is paramount for successful drug development.

This guide will use octyl 3-methyl-2-butenoate, an ester with an α,β-unsaturated carbonyl moiety, as a scaffold to discuss a hypothetical investigation into its potential bioactivities. Based on its chemical structure, we can postulate several avenues for exploration, including antimicrobial, anti-inflammatory, and cytotoxic effects.

The Starting Point: Predicting and Assessing In Vitro Bioactivity

The initial phase of characterization focuses on identifying and quantifying the biological activity of octyl 3-methyl-2-butenoate in controlled, cell-free or cell-based systems.

Postulated In Vitro Activities and Mechanistic Rationale

The structure of octyl 3-methyl-2-butenoate suggests several potential bioactivities:

  • Antimicrobial Activity: The lipophilic octyl chain could facilitate interaction with and disruption of microbial cell membranes, while the α,β-unsaturated ester system can act as a Michael acceptor, potentially reacting with nucleophilic residues in essential microbial enzymes.

  • Anti-inflammatory Activity: Many compounds with α,β-unsaturated carbonyl motifs are known to modulate inflammatory pathways, often through interaction with key signaling proteins like NF-κB.[2]

  • Cytotoxic Activity: The potential for Michael addition reactions and membrane disruption could also lead to cytotoxicity against mammalian cells, a critical aspect to evaluate for therapeutic potential and safety.[3]

Experimental Protocols for In Vitro Assessment

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4] The broth microdilution method is a commonly used technique.[5][6]

Protocol:

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is grown to a specific optical density (e.g., 0.5 McFarland standard) and then diluted in appropriate broth (e.g., Mueller-Hinton Broth).[7]

  • Serial Dilution of Test Compound: Octyl 3-methyl-2-butenoate is serially diluted in a 96-well microtiter plate using the broth to achieve a range of concentrations.

  • Inoculation: The diluted bacterial suspension is added to each well of the microtiter plate.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[8]

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate until they reach optimal confluency.

  • Compound Treatment: The cells are pre-treated with various concentrations of octyl 3-methyl-2-butenoate for a specified period (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response, in the continued presence of the test compound.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite Quantification: The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. The absorbance is read at 540 nm. A decrease in nitrite concentration in the presence of the compound indicates anti-inflammatory activity.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and cytotoxicity.[9]

Protocol:

  • Cell Seeding: A suitable cell line (e.g., HeLa for cancer cytotoxicity, or a normal cell line like HEK293 for general toxicity) is seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of octyl 3-methyl-2-butenoate and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Incubation: The plate is incubated for a few hours to allow for the reduction of MTT by metabolically active cells into a purple formazan product.

  • Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). A decrease in absorbance indicates reduced cell viability and thus, cytotoxicity.

Hypothetical In Vitro Data Summary
Bioactivity AssayTest Organism/Cell LineEndpointHypothetical IC50/MIC
AntimicrobialS. aureusMIC16 µg/mL
AntimicrobialE. coliMIC64 µg/mL
Anti-inflammatoryRAW 264.7 MacrophagesNO Inhibition25 µM
CytotoxicityHeLa CellsCell Viability50 µM
CytotoxicityHEK293 CellsCell Viability>100 µM
Visualizing a Potential Mechanism: Hypothetical Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκBα IKK->IkB phosphorylates and degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates iNOS_Gene iNOS Gene iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein translation NO Nitric Oxide iNOS_Protein->NO Octyl_Butenoate Octyl 3-methyl-2-butenoate Octyl_Butenoate->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway by octyl 3-methyl-2-butenoate.

Transitioning to a Living System: In Vivo Bioactivity Assessment

Positive and selective in vitro results are the gateway to in vivo studies. The design of these experiments will be directly informed by the in vitro findings.

Rationale for In Vivo Model Selection

Based on our hypothetical in vitro data (antimicrobial and anti-inflammatory activity with moderate cytotoxicity), suitable in vivo models would include:

  • Murine Model of Bacterial Infection: To validate the antimicrobial activity, a model such as a thigh infection or a systemic infection model in mice would be appropriate.

  • Carrageenan-Induced Paw Edema Model: This is a classic and well-characterized model of acute inflammation to assess the anti-inflammatory potential of the compound.[10]

Experimental Protocols for In Vivo Assessment

Protocol:

  • Animal Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week.

  • Induction of Infection: A specific number of colony-forming units (CFU) of the target bacteria (e.g., S. aureus) are injected into the thigh muscle of the mice.

  • Compound Administration: Octyl 3-methyl-2-butenoate is administered at various doses through an appropriate route (e.g., intraperitoneal, oral) at specific time points post-infection. A vehicle control and a positive control (a known antibiotic) group are included.

  • Assessment of Bacterial Load: At a predetermined time point (e.g., 24 hours post-infection), the mice are euthanized, and the infected thigh muscle is excised, homogenized, and plated on appropriate agar to determine the bacterial load (CFU/gram of tissue). A significant reduction in bacterial load compared to the vehicle control indicates in vivo antimicrobial efficacy.

Protocol:

  • Animal Grouping and Fasting: Rats or mice are divided into groups (vehicle control, positive control with a standard anti-inflammatory drug like indomethacin, and test groups with different doses of octyl 3-methyl-2-butenoate). The animals are fasted overnight before the experiment.

  • Compound Administration: The test compound, vehicle, or standard drug is administered, typically orally or intraperitoneally.

  • Induction of Inflammation: After a specific period (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of carrageenan solution is administered into the hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group. A significant reduction in paw edema indicates in vivo anti-inflammatory activity.

Hypothetical In Vivo Data Summary
Bioactivity ModelAnimal ModelDosing RouteEndpointHypothetical Result
AntimicrobialMurine Thigh Infection (S. aureus)IntraperitonealBacterial Load (log CFU/g)2-log reduction at 50 mg/kg
Anti-inflammatoryCarrageenan-Induced Paw EdemaOral% Inhibition of Edema at 3h45% at 100 mg/kg

Bridging the Gap: Correlating In Vitro and In Vivo Data

The comparison of data from both settings is where critical insights are gained.

The Crucial Role of Pharmacokinetics and Pharmacodynamics (PK/PD)

A potent compound in vitro may fail in vivo due to poor pharmacokinetic properties. Key considerations include:

  • Absorption: Is the compound absorbed into the bloodstream after administration?

  • Distribution: Does the compound reach the target tissue or site of infection/inflammation in sufficient concentrations?

  • Metabolism: Is the compound rapidly metabolized into inactive forms?

  • Excretion: How quickly is the compound cleared from the body?

Preliminary ADMET studies, both in vitro (e.g., metabolic stability in liver microsomes) and in vivo (e.g., measuring plasma concentrations over time), are essential to interpret the in vivo efficacy data correctly.

Understanding Discrepancies

It is common to observe discrepancies between in vitro and in vivo results. Potential reasons include:

  • Metabolic Inactivation: The compound is rapidly metabolized in the liver, never reaching therapeutic concentrations at the target site.

  • Poor Bioavailability: The compound is not well absorbed from the gut (if administered orally) or is rapidly cleared.

  • Protein Binding: The compound may bind extensively to plasma proteins, reducing the free concentration available to exert its effect.

  • Toxicity: The compound may exhibit toxicity in the whole animal at concentrations required for efficacy, which was not apparent in short-term in vitro assays.

  • Prodrug Effect: Conversely, a compound with low in vitro activity might be metabolized in vivo to a more active form.

A Unified Experimental Workflow

The journey from initial screening to in vivo validation should be a logical and iterative process.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment in_vitro_screening High-Throughput In Vitro Screening (e.g., Antimicrobial, Anti-inflammatory) dose_response Dose-Response & IC50/MIC Determination in_vitro_screening->dose_response cytotoxicity Cytotoxicity Assays dose_response->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism pk_studies Pharmacokinetic (ADME) Studies mechanism->pk_studies Promising Candidate efficacy_models In Vivo Efficacy Models (e.g., Infection, Inflammation) pk_studies->efficacy_models efficacy_models->mechanism Feedback for Optimization toxicology In Vivo Toxicology Studies efficacy_models->toxicology

Caption: A streamlined workflow from in vitro screening to in vivo validation.

Conclusion: A Holistic View for Drug Development Success

The comparison of in vivo and in vitro bioactivity is not merely a validation step but a critical part of the discovery process that provides a more complete picture of a compound's potential. While in vitro assays offer speed and control for initial screening and mechanism of action studies, in vivo models provide the indispensable context of a complex physiological system. For a hypothetical molecule like octyl 3-methyl-2-butenoate, a systematic approach as outlined in this guide—from postulating activity based on structure to a tiered testing strategy—is essential. By anticipating and investigating the reasons for any discrepancies between in vitro and in vivo results, researchers can make more informed decisions, optimize lead compounds, and ultimately increase the probability of translating a promising molecule into a valuable therapeutic agent.

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Comparative

Comparative Profiling of Octyl 3-Methyl-2-Butenoate in Heracleum Species: A Technical Guide

Introduction & Chemotaxonomic Significance The genus Heracleum (Apiaceae) encompasses over 125 species renowned for their complex phytochemical profiles. While the essential oils of these plants are typically dominated b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemotaxonomic Significance

The genus Heracleum (Apiaceae) encompasses over 125 species renowned for their complex phytochemical profiles. While the essential oils of these plants are typically dominated by major aliphatic esters (such as octyl acetate) and monoterpenes (such as β-pinene), minor constituents play a pivotal role in both bioactivity and chemotaxonomy. Octyl 3-methyl-2-butenoate (often referred to as octyl senecioate) is a specialized aliphatic ester that serves as a critical differentiator among Heracleum species.

For drug development professionals and analytical phytochemists, tracking the expression of this specific ester provides insight into the plant's enzymatic pathways and its potential utility in targeted antimicrobial or cytotoxic applications. This guide objectively compares the levels of octyl 3-methyl-2-butenoate across key Heracleum species and establishes a self-validating analytical workflow for its precise quantification.

Biosynthetic Pathway

The presence of octyl 3-methyl-2-butenoate is dictated by the convergence of two distinct metabolic pathways. The alcohol moiety (1-octanol) is derived from the reduction of caprylic acid via fatty acid metabolism, whereas the acid moiety (3-methyl-2-butenoic acid/senecioic acid) originates from the oxidation of dimethylallyl pyrophosphate (DMAPP) in the mevalonate pathway. The final condensation is catalyzed by species-specific Alcohol Acyltransferases (AATs).

Biosynthesis A Acetyl-CoA B Mevalonate Pathway (MVA) A->B E Fatty Acid Metabolism A->E C Dimethylallyl Pyrophosphate (DMAPP) B->C D 3-Methyl-2-butenoic Acid (Senecioic Acid) C->D Oxidation H Alcohol Acyltransferase (AAT) D->H F Caprylic Acid (C8) E->F G 1-Octanol F->G Reduction G->H I Octyl 3-methyl-2-butenoate H->I Esterification

Biosynthetic pathway of octyl 3-methyl-2-butenoate in Heracleum species.

Comparative Data: Species-Specific Expression

Quantitative analysis of essential oils reveals stark inter-species and intra-plant variance. For instance,1 [1] demonstrated that H. verticillatum concentrates this ester in its roots, whereas it is entirely absent in H. ternatum. Conversely, studies on H. pyrenaicum and H. orphanidis [2, 3] indicate preferential accumulation in the aerial and fruiting bodies.

Heracleum SpeciesPlant PartOctyl 3-methyl-2-butenoate (%)Dominant Essential Oil Compound
H. verticillatum Root0.70% β-Pinene (23.5%)
H. verticillatum Fruit / LeafN.D.Octyl acetate (42.3%) / Limonene (20.3%)
H. ternatum Root / FruitN.D.β-Pinene (47.3%) / Octyl acetate (49.0%)
H. orphanidis Aerial Parts0.47% Octyl hexanoate (17.62%)
H. pyrenaicum subsp. pollinianum Fruit0.30% Octyl acetate (50.5–84.5%)

(Note: N.D. = Not Detected or trace amounts <0.1%)

Analytical Methodology: A Self-Validating Protocol

To achieve reliable quantification of minor esters like octyl 3-methyl-2-butenoate, the extraction and analytical workflow must be rigorously controlled to minimize thermal degradation and prevent co-elution with dominant aliphatic esters.

Workflow N1 Heracleum Biomass (Root/Leaf/Fruit) N2 Hydrodistillation (Clevenger Apparatus) N1->N2 Extraction N3 Dehydration (Anhydrous Na2SO4) N2->N3 Purification N4 GC-FID / GC-MS Analysis N3->N4 Injection N5 Data Interpretation (LRI & Mass Spectra) N4->N5 Quantification

Standardized workflow for Heracleum essential oil extraction and GC-MS profiling.

Step-by-Step Experimental Workflow

Step 1: Biomass Preparation & Stabilization Harvest fresh plant material and air-dry in a shaded, well-ventilated environment until a constant weight is achieved.

  • Causality: Direct sunlight induces the photo-oxidation of sensitive terpenes, while elevated artificial drying temperatures prematurely volatilize low-molecular-weight esters before extraction.

Step 2: Hydrodistillation Extraction Subject 100g of comminuted biomass to hydrodistillation using a Clevenger-type apparatus for 120–180 minutes at a controlled boiling rate.

  • Causality: Hydrodistillation creates a steam barrier that displaces atmospheric oxygen, preventing the oxidative degradation of the unsaturated double bond in the 3-methyl-2-butenoate moiety. The continuous reflux ensures exhaustive extraction without introducing the solvent artifacts common in Soxhlet extraction.

Step 3: Anhydrous Dehydration Collect the essential oil fraction and dry it over anhydrous sodium sulfate (Na₂SO₄). Filter the resulting oil through a 0.22 µm PTFE syringe filter.

  • Causality: Trace water acts as a nucleophile over time, promoting the slow hydrolysis of octyl 3-methyl-2-butenoate back into 1-octanol and senecioic acid. Complete dehydration is a non-negotiable step for long-term sample integrity.

Step 4: GC-FID and GC-MS Dual Profiling Inject 1 µL of the oil (diluted 1:100 in n-hexane) into a Gas Chromatograph equipped with a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm film thickness).

  • Temperature Program: 60°C (hold 3 min), ramp at 3°C/min to 280°C.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Causality: A slow temperature ramp (3°C/min) is critical for the baseline resolution of structurally similar aliphatic esters (e.g., octyl acetate vs. octyl 3-methyl-2-butenoate). GC-MS provides structural elucidation via electron ionization (EI) fragmentation, while GC-FID is mandatory for accurate relative quantification. The FID response is directly proportional to the carbon number, eliminating the ionization efficiency biases inherent to MS detectors.

Step 5: Self-Validating Identification Calculate Linear Retention Indices (LRI) using a homologous series of n-alkanes (C₈–C₄₀) co-injected under identical chromatographic conditions.

  • Causality: Mass spectra alone are insufficient for distinguishing ester isomers. A dual-validation system requiring both an MS library match (e.g., NIST/Adams) >90% and an experimental LRI within ±5 units of literature values (approx. LRI 1523–1533 on an HP-5MS column) ensures absolute trustworthiness in peak assignment [2].

References

  • Title: Chemical Composition, Antimicrobial and Cytotoxic Activity of Heracleum verticillatum PANCIC and H. ternatum VELEN. (Apiaceae)
  • Title: Chemical Composition and Bioactivity of the Essential Oils of Heracleum pyrenaicum subsp. pollinianum and H.
  • Source: University of Belgrade Repository (bg.ac.rs, 2016)

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